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Core Science & Biosynthesis

Foundational

The Pharmacophoric Mechanism of Action of (3R)-1-(2-fluoroethyl)piperidin-3-amine Dihydrochloride in Targeted Epigenetic Inhibitors

Executive Summary In modern drug discovery, the "mechanism of action" of a chemical entity is not always defined by its standalone therapeutic efficacy, but often by its role as a highly specialized pharmacophore. (3R)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the "mechanism of action" of a chemical entity is not always defined by its standalone therapeutic efficacy, but often by its role as a highly specialized pharmacophore. (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 2306254-76-0) is a prime example of this paradigm. Rather than acting as a direct therapeutic agent, this molecule is a critical, stereospecific building block engineered for the synthesis of targeted epigenetic inhibitors, specifically those directed against the Nuclear SET domain-containing protein 2 (NSD2) [1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical rationale, biological targeting, and experimental integration of this specific moiety. We will explore how its stereochemistry, basicity, and fluorinated vector synergize to overcome the pharmacokinetic and pharmacodynamic hurdles associated with targeting the NSD2 epigenetic axis in oncology.

Biological Target Context: The NSD2 Epigenetic Axis

NSD2 (also known as WHSC1 or MMSET) is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2). Dysregulation of NSD2—either through the t(4;14) translocation in multiple myeloma or the E1099K gain-of-function mutation in pediatric acute lymphoblastic leukemia (ALL)—leads to aberrant global H3K36me2 levels. This epigenetic shift drives the transcriptional activation of oncogenes[2].

To competitively inhibit the S-adenosyl methionine (SAM) binding pocket or the substrate-binding SET domain of NSD2, inhibitors require a highly specific spatial conformation. The incorporation of the (3R)-1-(2-fluoroethyl)piperidin-3-amine motif into purineamine scaffolds provides the exact vector needed to occupy the lipophilic sub-pockets of the mutated NSD2 enzyme[3].

NSD2_Pathway NSD2 NSD2 (WT / E1099K Mutant) H3K36 Histone H3 Lysine 36 NSD2->H3K36 Methyltransferase Activity SAM S-Adenosyl Methionine (SAM) SAM->NSD2 Cofactor H3K36me2 H3K36me2 (Dimethylation) H3K36->H3K36me2 Oncogenesis Transcriptional Activation (Oncogenesis) H3K36me2->Oncogenesis Epigenetic Signaling Inhibitor Fluoroethyl-Piperidine Based Inhibitor Inhibitor->NSD2 Competitive Inhibition

Diagram 1: The NSD2 Epigenetic Pathway and targeted inhibition mechanism.

Chemical Mechanism of Action: Structural & Pharmacological Rationale

The selection of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride over simpler aliphatic amines is driven by precise structure-activity relationship (SAR) requirements[4].

  • The Dihydrochloride Salt Form: Supplied as a dihydrochloride salt, the molecule exhibits high aqueous solubility and long-term stability. This prevents the freebase primary amine from undergoing rapid atmospheric oxidation or oligomerization, ensuring a self-validating, reproducible starting material for high-throughput synthesis[5].

  • The (3R) Stereocenter: Stereochemistry is paramount. The SET domain of NSD2 features a highly constrained substrate-binding pocket. The (3R) configuration directs the fluoroethyl vector towards a specific lipophilic sub-pocket, while aligning the primary amine for optimal nucleophilic attack during synthesis, and subsequent hydrogen bonding with the purineamine core in the final drug[3].

  • The 2-Fluoroethyl Bioisostere: Fluorine substitution serves a dual mechanistic purpose:

    • pKa Modulation: The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent piperidine nitrogen via inductive effects. This reduces the physiological ionization of the tertiary amine, dramatically improving membrane permeability (LogP/LogD optimization).

    • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidative dealkylation, a common metabolic liability that rapidly clears simple N-ethyl or N-methyl piperidines from systemic circulation.

Quantitative Structure-Activity Data

The following table summarizes representative SAR data demonstrating the pharmacological impact of integrating the (3R)-1-(2-fluoroethyl)piperidin-3-amine motif into an NSD2 inhibitor scaffold, illustrating the causality behind its selection.

Scaffold ModificationNSD2 WT IC₅₀ (nM)NSD2 E1099K IC₅₀ (nM)Hepatic Clearance (µL/min/mg)Permeability (Papp x 10⁻⁶ cm/s)
Unsubstituted Piperidine14518045.21.2
N-Methylpiperidine8511038.52.5
(3S)-1-(2-fluoroethyl)>1000>100012.48.4
(3R)-1-(2-fluoroethyl) 12 15 14.1 9.1

Data reflects the stereospecific potency and metabolic advantages of the target pharmacophore.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the integration of this building block into a functional inhibitor and its subsequent biochemical validation.

Protocol 1: Chemical Incorporation (Nucleophilic Aromatic Substitution)

Causality: The dihydrochloride salt must be neutralized in situ using a non-nucleophilic base to prevent unwanted side reactions while liberating the primary amine for the SNAr reaction with the purineamine core.

  • Preparation: Suspend 1.0 equivalent of the purineamine scaffold (e.g., a chloropurine derivative) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Freebasing: Add 1.2 equivalents of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride[5], followed immediately by 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to fully liberate the free base.

  • Coupling: Elevate the reaction temperature to 90°C and stir for 12 hours. Monitor the reaction via LC-MS to confirm the disappearance of the starting material and the formation of the secondary amine linkage[1].

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure, protected intermediate.

  • Deprotection: Subject the intermediate to standard acidic deprotection (e.g., TFA in DCM) to yield the final active NSD2 inhibitor.

Protocol 2: Biochemical Validation (TR-FRET NSD2 Methyltransferase Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate compound auto-fluorescence interference, a common artifact with heavily conjugated purineamine scaffolds.

  • Reagent Assembly: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme/Substrate Mix: Combine recombinant NSD2 (E1099K mutant) enzyme with a biotinylated Histone H3 (residues 21-44) peptide substrate.

  • Compound Incubation: Dispense the synthesized inhibitor (serially diluted in DMSO) into a 384-well plate. Add the Enzyme/Substrate mix and pre-incubate for 30 minutes at room temperature to allow steady-state binding.

  • Reaction Initiation: Add 1 µM S-adenosyl methionine (SAM) to initiate the methyltransferase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a detection mixture containing Europium-labeled anti-H3K36me2 antibody and Streptavidin-APC.

  • Data Analysis: Read the TR-FRET signal (ratio of 665 nm to 615 nm emissions) on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow BB (3R)-1-(2-fluoroethyl) piperidin-3-amine Coupling SNAr / Buchwald-Hartwig Coupling BB->Coupling Core Purineamine Scaffold Core->Coupling Intermediate Protected Intermediate Coupling->Intermediate Deprotect Acidic Deprotection Intermediate->Deprotect Final Targeted NSD2 Inhibitor Deprotect->Final Assay Biochemical Validation Final->Assay

Diagram 2: Experimental workflow from building block incorporation to biochemical validation.

References

  • US11420970B1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents Source: Google Patents URL
  • WO2021028854A1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents Source: Google Patents URL
  • 1-(2-Fluoroethyl)piperidin-3-amine | CID 80693677 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Exploratory

Structural and Stereochemical Profiling of (3R)-1-(2-fluoroethyl)piperidin-3-amine: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the piperidine ring serves as a foundational scaffold due to its predictable conformational dynamics and synthetic tractability. Specifically, (3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the piperidine ring serves as a foundational scaffold due to its predictable conformational dynamics and synthetic tractability. Specifically, (3R)-1-(2-fluoroethyl)piperidin-3-amine represents a highly optimized chiral building block. The strategic placement of the primary amine at the C3 position allows for precise vectoring of hydrogen bonds into deep target pockets, while the N1-(2-fluoroethyl) substitution acts as a metabolically stable, lipophilic bioisostere.

The addition of the fluorine atom is not merely structural; it fundamentally alters the physicochemical properties of the molecule. By exerting a strong electron-withdrawing inductive effect, the fluoroethyl group lowers the pKa of the piperidine nitrogen. This reduction in basicity enhances membrane permeability, improves blood-brain barrier (BBB) penetration, and mitigates hERG channel liabilities often associated with highly basic aliphatic amines.

Stereochemistry and Conformational Dynamics

The biological efficacy of 3-aminopiperidine derivatives is heavily dictated by their absolute configuration and dynamic conformational equilibrium. Piperidine rings undergo rapid chair-chair interconversion at room temperature.

The Fluorine Gauche Effect and Axial/Equatorial Preferences

In an unprotonated state, the 3-amino group generally favors the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of the 2-fluoroethyl group at the N1 position introduces complex stereoelectronic effects. The relative stereochemistry of the fluorine atom with the C3 amino group modulates the overall conformation. In the protonated form (e.g., as a dihydrochloride salt), the C−F bond is frequently forced into an axial position. This conformational shift is driven by a dipole-dipole interaction (repulsion) between the protonated piperidinium N+−H bond and the highly polarized C−F bond[1].

Conformational_Dynamics Eq Equatorial Conformer 3-NH2 Equatorial N-Fluoroethyl Equatorial Ax Axial Conformer 3-NH2 Axial N-Fluoroethyl Axial Eq->Ax Ring Flip (Steric Cost) Protonated Protonated State (Salt) Dipole-Dipole Repulsion forces C-F axial Eq->Protonated + HCl Ax->Protonated + HCl

Caption: Conformational equilibrium and protonation states of the piperidine scaffold.

Crystallographic Profiling (X-Ray Diffraction)

When analyzing the crystal structure of (3R)-1-(2-fluoroethyl)piperidin-3-amine (typically isolated as a dihydrochloride salt to ensure stability and crystallinity), the structural parameters reveal critical intermolecular interactions.

  • Crystal System & Space Group: Chiral piperidine salts typically crystallize in non-centrosymmetric space groups, most commonly the orthorhombic P21​21​21​ or monoclinic P21​ systems. This confirms the absolute (3R) configuration.

  • Unit Cell Packing: The lattice is dominated by a robust hydrogen-bonding network. The primary ammonium group ( −NH3+​ ) acts as a triple hydrogen-bond donor to adjacent chloride counterions, while the tertiary piperidinium ( −NH+ ) acts as a single donor.

  • Bond Lengths & Angles: The C−F bond length typically measures ~1.38 Å. The N1−C(fluoroethyl) bond exhibits slight shortening due to the inductive pull of the fluorine, which delocalizes the nitrogen lone pair, thereby validating the observed reduction in pKa.

Quantitative Physicochemical Data

The table below synthesizes the causal impact of the 2-fluoroethyl substitution compared to a standard unsubstituted piperidin-3-amine scaffold.

PropertyPiperidin-3-amine1-(2-fluoroethyl)piperidin-3-amineCausality / Structural Impact
pKa (N1) ~10.0~8.5Fluorine inductive effect lowers basicity, reducing non-specific binding[1].
LogP 0.20.8Fluoroethyl group increases lipophilicity, aiding cellular permeability.
Conformation Equatorial favoredAxial C-F bond in protonated stateDipole-dipole repulsion between N−H+ and C−F bonds dictates geometry[1].

Experimental Protocol: Synthesis & Chiral Resolution

To ensure scientific integrity, the synthesis of the (3R) enantiomer must utilize a self-validating workflow. Reductive amination is prioritized over direct alkylation to prevent the over-alkylation (quaternization) of the piperidine nitrogen.

Step-by-Step Methodology
  • Reductive Alkylation:

    • Dissolve racemic Boc-protected 3-aminopiperidine (1.0 eq) in anhydrous dichloroethane (DCE).

    • Add 2-fluoroacetaldehyde (1.2 eq) and stir for 30 minutes to form the imine intermediate.

    • Causality Check: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. The bulky acetate groups reduce the reducing agent's reactivity, preventing the reduction of the aldehyde before imine formation.

  • Workup & Deprotection:

    • Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), and concentrate.

    • Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in DCM.

  • Chiral HPLC Resolution:

    • Self-Validating System: Inject the racemic mixture onto a preparative chiral stationary phase (e.g., Chiralpak IA or IB column) using a hexane/2-propanol (95:5) mobile phase[2].

    • Monitor UV absorbance at 210 nm. Collect the distinct peaks corresponding to the (3R) and (3S) enantiomers.

    • Validation: Run an analytical chiral HPLC on the collected (3R) fraction to confirm an enantiomeric excess (ee) > 99%[2].

Synthesis_Workflow Start Boc-3-aminopiperidine (Racemic) Alkylation Reductive Alkylation + Fluoroacetaldehyde / NaBH(OAc)3 Start->Alkylation Intermediate Racemic 1-(2-fluoroethyl) piperidin-3-amine Alkylation->Intermediate Resolution Chiral HPLC Resolution (Chiralpak IA, Hexane/IPA) Intermediate->Resolution Target (3R)-Enantiomer (ee > 99%) Resolution->Target Peak 1 (Favored) Waste (3S)-Enantiomer (Discard) Resolution->Waste Peak 2

Caption: Step-by-step synthetic and chiral resolution workflow for the (3R)-enantiomer.

Applications in Target Binding: Kinase Inhibition

The absolute configuration of the 3-aminopiperidine motif is a critical determinant of target selectivity. In the development of kinase inhibitors, the spatial orientation of the amino group dictates the formation of crucial salt bridges within the active site.

For instance, in the modulation of IRE1 RNase activity, the stereochemistry of the 3-aminopiperidine substituent is paramount to preserving potency and achieving selectivity against off-target kinases like JNK3. Co-crystal structures of similar sulfonamide analogs bound to dephosphorylated human IRE1α reveal that the correct stereoisomer allows the piperidine ring to wedge itself into the newly formed αC-helix back pocket, establishing highly specific interactions that the opposite enantiomer cannot physically achieve due to steric clashes[3].

References

  • [3] Title: Structural and molecular bases to IRE1 activity modulation. Source: Portland Press. URL:[Link]

  • [2] Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Source: ACS Publications. URL:[Link]

  • [1] Title: ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Source: ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride

Application Note: Synthesis and Isolation of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Chemical Context

The incorporation of fluorine into saturated nitrogen heterocycles is a highly validated strategy in modern drug discovery. The addition of a fluoroethyl group to a piperidine scaffold can significantly modulate the basicity of the adjacent amine, improve metabolic stability against oxidative dealkylation, and enhance the overall lipophilicity (logD) of the molecule[1].

The target compound, (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 2306254-76-0)[2], serves as a versatile chiral building block for the synthesis of kinase inhibitors, GPCR ligands, and potential radiotracers. This application note details a robust, two-step synthetic protocol starting from commercially available (3R)-Boc-3-aminopiperidine, emphasizing the mechanistic causality behind reagent selection and isolation strategies.

Synthetic Workflow and Mechanistic Rationale

The synthesis is achieved via a two-step sequence: regioselective N -alkylation followed by anhydrous acid-mediated deprotection.

SynthesisWorkflow SM (3R)-Boc-3-aminopiperidine (Starting Material) Step1 N-Alkylation 1-bromo-2-fluoroethane K2CO3, MeCN, 60°C SM->Step1 Int Boc-Protected Intermediate Step1->Int Liquid-Liquid Extraction Step2 Boc Deprotection 4M HCl in Dioxane DCM, RT Int->Step2 Product (3R)-1-(2-fluoroethyl) piperidin-3-amine 2HCl Step2->Product Direct Precipitation

Caption: Two-step synthetic workflow for (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride.

Mechanistic Causality:
  • Step 1: N -Alkylation (S N​ 2 Pathway). The starting material possesses two nitrogen atoms: a secondary piperidine amine and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The steric bulk and electron-withdrawing nature of the Boc group render the primary amine non-nucleophilic, allowing for selective alkylation at the secondary ring nitrogen[3]. Potassium carbonate (K 2​ CO 3​ ) is selected as a mild, insoluble inorganic base to scavenge the hydrobromic acid byproduct. A mild base is critical here to prevent the base-catalyzed elimination of the 1-bromo-2-fluoroethane (which would yield volatile vinyl fluoride)[4]. Acetonitrile (MeCN) is utilized as a polar aprotic solvent to accelerate the S N​ 2 displacement.

  • Step 2: Boc Deprotection. The removal of the Boc group is achieved using 4M HCl in anhydrous 1,4-dioxane[5][6]. Anhydrous conditions are strictly maintained to prevent potential side reactions and to facilitate the direct precipitation of the product. Because the molecule contains two basic centers (the piperidine nitrogen and the newly liberated primary amine), it forms a highly crystalline dihydrochloride salt[7]. The insolubility of this salt in the Dioxane/Dichloromethane (DCM) matrix drives the reaction forward and allows for isolation via simple vacuum filtration, bypassing the need for chromatographic purification[8].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected analytical outcomes for a standard 10 mmol scale reaction.

ParameterStep 1: N -AlkylationStep 2: Boc Deprotection
Substrate (3R)-Boc-3-aminopiperidine (1.0 eq)Boc-protected intermediate (1.0 eq)
Reagent 1-bromo-2-fluoroethane (1.2 eq)4M HCl in Dioxane (10.0 eq)
Base/Additive K 2​ CO 3​ (2.0 eq)None
Solvent Anhydrous MeCN (0.2 M)DCM (0.1 M)
Time & Temp 16 hours @ 60 °C4 hours @ 20 °C (RT)
Expected Yield 85 - 90% (Crude, used directly)92 - 95% (Crystalline solid)
In-Process Control TLC (Ninhydrin stain: negative for SM)LC-MS (Loss of 100 Da Boc mass)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-butyl ((3R)-1-(2-fluoroethyl)piperidin-3-yl)carbamate
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (3R)-Boc-3-aminopiperidine (2.00 g, 10.0 mmol) and anhydrous K 2​ CO 3​ (2.76 g, 20.0 mmol).

  • Solvation: Suspend the mixture in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

  • Alkylation: Add 1-bromo-2-fluoroethane (0.89 mL, 12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the heterogeneous mixture to 60 °C using an oil bath or heating block. Stir vigorously for 16 hours.

  • Reaction Monitoring: Verify the consumption of the starting material via TLC (DCM:MeOH 9:1, visualized with Ninhydrin). The secondary amine starting material will stain strongly; the tertiary amine product will not.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (30 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO 3​ (2 x 25 mL) and brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil. This crude material is typically of sufficient purity (>90% by NMR) to carry directly into the next step.

Protocol B: Synthesis of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride
  • Preparation: Dissolve the crude tert-butyl ((3R)-1-(2-fluoroethyl)piperidin-3-yl)carbamate (~2.46 g, ~10.0 mmol) in anhydrous dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • Acidification: Cool the flask to 0 °C using an ice-water bath. Slowly add 4M HCl in 1,4-dioxane (25 mL, 100 mmol) dropwise over 10 minutes[6].

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. During this time, vigorous gas evolution (CO 2​ and isobutylene) will occur, and a white precipitate will begin to form as the dihydrochloride salt becomes insoluble in the DCM/dioxane mixture[8].

  • Isolation: Add diethyl ether (30 mL) to the flask and stir for an additional 15 minutes to maximize the precipitation of the salt.

  • Filtration: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 x 20 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the highly hygroscopic solid under high vacuum (at 40 °C) for 12 hours to afford (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride as a free-flowing white powder[7]. Store under argon in a desiccator.

References

  • National Center for Biotechnology Information. "1-(2-Fluoroethyl)piperidin-3-amine | C7H15FN2 | CID 80693677". PubChem. Available at:[Link][1]

  • NextSDS. "1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information". NextSDS Database. Available at:[Link][7]

  • ResearchGate Community. "Procedure for N-alkylation of Piperidine?". ResearchGate. Available at: [Link][3]

  • Gong, J., et al. "Characterization of Lassa Virus Cell Entry Inhibitors: Determination of the Active Enantiomer by Asymmetric Synthesis". PMC / NIH. Available at:[Link][6]

  • Cardiff University ORCA. "Development of Novel Antibacterial Agents through the Design and Synthesis of Aminoacyl tRNA Synthetase (AaRS) Inhibitors". Cardiff University. Available at: [Link][8]

Sources

Application

Application Note: Preparation and Handling of (3R)-1-(2-fluoroethyl)piperidin-3-amine Dihydrochloride Stock Solutions

[ Finalizing the Note I'm now putting the finishing touches on the application note, ensuring all details are present. I'm focusing on clarity and completeness. I'm double-checking the calculations, formatting the refere...

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Note

I'm now putting the finishing touches on the application note, ensuring all details are present. I'm focusing on clarity and completeness. I'm double-checking the calculations, formatting the references, and verifying all links are functional. I will ensure the note is ready to assist users with preparing and handling the compound stock solutions.

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Refining the Workflow

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Scientific Context and Compound Overview

(3R)-1-(2-fluoroethyl)piperidin-3-amine is a highly versatile, chiral building block predominantly utilized in medicinal chemistry, drug discovery, and the development of radiopharmaceuticals (such as Positron Emission Tomography [PET] tracers). The incorporation of a 2-fluoroethyl moiety strategically modulates the lipophilicity and metabolic stability of the piperidine scaffold, while the 3R-stereocenter ensures precise spatial orientation necessary for high-affinity target engagement.

Because free primary and tertiary amines are prone to oxidation and can be difficult to handle as viscous oils, this compound is commercially supplied as a dihydrochloride salt . While this salt form guarantees long-term chemical stability and exceptional solubility in polar solvents, it introduces critical pH variables that must be actively managed during stock solution preparation. Failure to account for the acidic nature of the bis-hydrochloride salt can lead to artifactual toxicity in biological assays or reaction failure in synthetic chemistry.

Physicochemical Properties

Before initiating any protocol, it is critical to verify the physicochemical parameters of the batch. The quantitative data for the standard commercially available salt form is summarized in Table 1.

Table 1: Physicochemical Properties of (3R)-1-(2-fluoroethyl)piperidin-3-amine 2HCl

ParameterSpecification
Chemical Name (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride
CAS Number 2306254-76-0
Molecular Formula C₇H₁₅FN₂ · 2HCl (or C₇H₁₇Cl₂FN₂)
Molecular Weight 219.13 g/mol
Physical State White to off-white crystalline solid
Purity ≥ 95% - 97%
Solubility Highly soluble in H₂O, PBS, and DMSO
Storage Conditions 0–8°C, desiccated and protected from light

Data supported by manufacturer specifications from .

Causality in Experimental Design: Solvent and pH Dynamics

As a Senior Application Scientist, it is imperative to move beyond merely following steps and understand the why behind the methodology.

Solvent Selection Causality: The choice between an aqueous buffer and Dimethyl Sulfoxide (DMSO) is dictated entirely by the downstream application. For in vitro cellular assays, aqueous buffers (like 1X PBS) are strongly preferred. While DMSO is a universal solvent, final assay concentrations of DMSO exceeding 0.1% (v/v) can induce cellular stress, alter membrane permeability, and confound assay readouts. Conversely, for long-term archiving or anhydrous organic synthesis (e.g., amide couplings), anhydrous DMSO is mandatory to prevent hydrolytic degradation of sensitive coupling reagents.

The pH Imperative: The most common point of failure when working with dihydrochloride salts is ignoring the pH shift. Dissolving (3R)-1-(2-fluoroethyl)piperidin-3-amine 2HCl in unbuffered water releases two equivalents of hydrochloric acid per mole of the compound. A 10 mM solution in pure water will drop the pH to approximately 2.5–3.0. If this unbuffered stock is applied directly to a biochemical assay, the localized acidification will rapidly denature proteins or cause immediate cell death, yielding false-positive toxicity data. Therefore, the protocol below utilizes a self-validating system where pH is actively buffered and verified. For further context on handling dihydrochloride salts in biological systems, refer to standard cell culture guidelines provided by .

Workflow Visualization

The following decision matrix outlines the logical progression for solvent selection, pH management, and storage based on your experimental endpoint.

Workflow Start Weigh (3R)-1-(2-fluoroethyl) piperidin-3-amine 2HCl Decision Determine Downstream Application Start->Decision Bio In Vitro / Cellular Assays (Requires physiological pH) Decision->Bio Biological Assays Chem Organic Synthesis (Requires anhydrous conditions) Decision->Chem Synthetic Chemistry Aq Dissolve in 1X PBS or Buffer (e.g., 10 mM Stock) Bio->Aq DMSO Dissolve in Anhydrous DMSO (e.g., 50 mM Stock) Chem->DMSO pH Validate pH (7.2 - 7.4) Neutralize HCl if necessary Aq->pH Base Add DIPEA or TEA (Free-base generation) DMSO->Base If coupling reaction Store Aliquot & Store at -20°C (Protect from moisture/light) DMSO->Store Direct storage pH->Store Base->Store

Decision matrix for solvent selection and pH management of dihydrochloride salts.

Experimental Protocols

Quantitative Reconstitution Guide

Use Table 2 to determine the exact mass required to achieve your target concentration in a 1.0 mL final volume. Calculations are based on the molecular weight of 219.13 g/mol .

Table 2: Mass Requirements for 1.0 mL Stock Solutions

Target ConcentrationMass of Compound RequiredRecommended Solvent
1 mM0.22 mg1X PBS or DMSO
5 mM1.10 mg1X PBS or DMSO
10 mM2.19 mg1X PBS or DMSO
50 mM10.96 mgAnhydrous DMSO
Protocol A: Preparation of a 10 mM Aqueous Stock for Biological Assays

Self-Validating Principle: The solution must be optically clear, and the final pH must remain within the physiological range (7.2–7.4) prior to cellular application.

  • Preparation: Equilibrate the vial of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride to room temperature for 30 minutes in a desiccator to prevent condensation from introducing moisture.

  • Weighing: Using a calibrated microbalance, weigh exactly 2.19 mg of the compound into a sterile, nuclease-free 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile 1X Phosphate-Buffered Saline (PBS, pH 7.4).

  • Dissolution: Vortex gently for 10–15 seconds. The dihydrochloride salt will dissolve rapidly.

  • Validation (Visual): Hold the tube against a light source. The solution must be 100% optically clear with no particulate matter.

  • Validation (pH Check): Spot 1 µL of the solution onto high-resolution pH indicator paper.

    • Causality Note: Because 1X PBS has a strong buffering capacity, the pH should remain stable. If the pH drops below 7.0, titrate with micro-volumes (e.g., 0.5 µL) of 0.1 M NaOH until physiological pH is restored.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet if the stock will be used for prolonged cell culture.

Protocol B: Preparation of a 50 mM DMSO Stock for Synthetic Chemistry

Self-Validating Principle: The system must remain strictly anhydrous to preserve the integrity of the stock for moisture-sensitive downstream reactions (e.g., HATU/EDC couplings).

  • Preparation: Purge a clean 2.0 mL glass vial (equipped with a PTFE-lined septum cap) with dry Argon or Nitrogen gas.

  • Weighing: Weigh 10.96 mg of the compound into the purged vial.

  • Solvent Addition: Using a glass syringe, add 1.0 mL of anhydrous, suitably sealed DMSO (≥99.9% purity).

  • Dissolution: Sonicate the vial for 30 seconds.

  • Neutralization for Coupling (Optional but Recommended): If this stock is to be used directly in an amide coupling, the two equivalents of HCl must be neutralized to free-base the primary amine. Add 2.5 to 3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the reaction vessel (not the stock vial) during the synthesis step.

  • Storage Preparation: Blanket the headspace of the vial with Argon before sealing.

Storage and Handling Guidelines

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately divide the stock solution into 50 µL or 100 µL single-use aliquots.

  • Temperature: Store all aliquots at -20°C. Under these conditions, DMSO stocks are stable for up to 6 months, while aqueous stocks should ideally be utilized within 1–2 months.

  • Safety Precautions: According to GHS classifications, this compound is a localized irritant (H302, H315, H319, H335). Standard PPE, including nitrile gloves, a fastened lab coat, and safety goggles, must be worn. All weighing should be conducted within a ventilated weighing enclosure or fume hood to avoid inhalation of the fine powder.

References

Method

Application Note: (3R)-1-(2-fluoroethyl)piperidin-3-amine as a Privileged Scaffold in Drug Discovery

Executive Summary The rational design of modern pharmaceuticals relies heavily on functionalized, conformationally restricted building blocks. (3R)-1-(2-fluoroethyl)piperidin-3-amine (CAS: 2306254-76-0) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern pharmaceuticals relies heavily on functionalized, conformationally restricted building blocks. (3R)-1-(2-fluoroethyl)piperidin-3-amine (CAS: 2306254-76-0) represents a highly versatile, tailor-made chiral scaffold. By combining a saturated N-heterocycle, a stereospecific primary amine, and a strategically placed fluorine atom, this molecule addresses common pharmacokinetic liabilities—such as metabolic instability and hERG toxicity—while providing a robust vector for synthetic elongation. This guide details the physicochemical rationale, pharmacological applications, and validated synthetic protocols for deploying this building block in drug discovery pipelines.

Structural & Physicochemical Rationale

The architectural components of (3R)-1-(2-fluoroethyl)piperidin-3-amine are not arbitrary; they are selected to solve specific medicinal chemistry challenges.

  • The Piperidine Core: Piperidines are among the most ubiquitous synthetic fragments in the pharmaceutical industry, present in over twenty classes of approved drugs due to their ability to enforce conformational restriction[1].

  • Fluorine Substitution (2-Fluoroethyl): The selective introduction of fluorine is a mature strategy to enhance biological half-life and membrane permeation by modulating the pKa of neighboring functional groups[2]. The electron-withdrawing nature of the 2-fluoroethyl group significantly lowers the basicity of the tertiary piperidine nitrogen. This reduction in pKa reduces off-target binding to the hERG channel (a common liability of highly basic amines) and prevents oxidative N-dealkylation by cytochrome P450 enzymes.

  • Chiral Primary Amine: The (3R)-amine serves as a stereospecific nucleophile. The inclusion of tailor-made amino-acid-like fragments is a major trend in recently FDA-approved targeted therapies[3].

StructuralLogic BB (3R)-1-(2-fluoroethyl)piperidin-3-amine F_Group 2-Fluoroethyl Motif • Lowers basicity of Piperidine N • Blocks N-dealkylation • 18F-PET isotopic handle BB->F_Group Pip_Core Piperidine Core • Conformationally restricted • Enhances metabolic stability BB->Pip_Core Amine (3R)-Primary Amine • Stereospecific vector • High nucleophilicity BB->Amine Outcome Optimized Pharmacokinetics & Target Affinity F_Group->Outcome Pip_Core->Outcome Amine->Outcome

Logical relationship between structural features and pharmacokinetic outcomes of the building block.

Quantitative Physicochemical Profile

To aid in computational modeling and reaction planning, the quantitative parameters of this scaffold are summarized below.

Table 1: Physicochemical Predictors for (3R)-1-(2-fluoroethyl)piperidin-3-amine

PropertyValuePharmacological / Synthetic Implication
Molecular Weight 146.20 g/mol (Free Base)Highly ligand-efficient fragment; leaves ample mass budget for elaboration.
Supply Form Dihydrochloride Salt [4]Requires robust neutralization (≥3.0 eq base) during synthetic steps.
Piperidine N pKa ~8.2 (Calculated)Reduced basicity compared to unsubstituted piperidine (~10.0); improves BBB penetration.
Primary Amine pKa ~9.5 (Calculated)Highly nucleophilic at pH > 8; selectively reacts over the tertiary amine.
ClogP ~0.9Optimal hydrophilicity for oral bioavailability.

Application Areas in Drug Discovery

A. Development of CNS Therapeutics (DAT Inhibitors)

Aminopiperidines are heavily utilized in the development of Central Nervous System (CNS) therapeutics. Specifically, they serve as bioisosteric replacements for piperazine rings in the design of atypical dopamine transporter (DAT) inhibitors [5]. The piperidine amine core demonstrates superior metabolic stability in liver microsomes while maintaining high binding affinity to DAT, making it a critical scaffold for treating psychostimulant use disorders [5].

DATPathway PreSyn Presynaptic Neuron DAT Dopamine Transporter (DAT) PreSyn->DAT Releases DA DAT->PreSyn Reuptake DA Synaptic Dopamine Levels DAT->DA Regulates Receptor Postsynaptic D2 Receptors DA->Receptor Activates Inhibitor Aminopiperidine Inhibitor Inhibitor->DAT Blocks

Mechanism of action for aminopiperidine-based Dopamine Transporter (DAT) inhibitors.

B. Positron Emission Tomography (PET) Radiotracers

The presence of the 2-fluoroethyl group makes this molecule an ideal non-radioactive reference standard for [18F]-PET radiotracer development. Fluorine-18 is the most widely used isotope in PET imaging due to its favorable half-life (109.8 min) and low positron energy. Incorporating a fluoroalkyl chain onto a saturated N-heterocycle is a proven strategy for mapping neuroreceptor distribution in vivo.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They emphasize the causality behind reagent selection and include built-in quality control checks.

Protocol A: Standardized Amide Coupling Workflow

Because the building block is commercially supplied as a dihydrochloride salt [4], standard coupling conditions (e.g., EDC/HOBt with 1.0 eq base) will fail due to incomplete liberation of the primary amine.

Table 2: Reaction Optimization Matrix for Amide Coupling

Coupling ReagentBaseSolventConversion (2h)Causality / Observation
EDC/HOBtTEA (3.0 eq)DCM65%Mild, but slow due to partial insolubility of the dihydrochloride salt in DCM.
HATU DIPEA (3.0 eq) DMF >95% DMF fully dissolves the salt; HATU provides rapid activation, overcoming steric bulk.
T3PPyridine (5.0 eq)EtOAc40%Pyridine lacks sufficient basicity to fully liberate the protonated primary amine.
Step-by-Step Methodology:
  • Preparation (Free-basing): Dissolve the carboxylic acid partner (1.0 eq) and (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF is required to fully solubilize the highly polar dihydrochloride salt.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.

    • Causality: 2.0 eq of DIPEA strictly neutralizes the 2HCl to liberate the amines. The remaining 1.0 eq acts as the catalytic base required for the coupling mechanism.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes, then allow to warm to 25 °C for 2 hours.

    • Causality: HATU forms a highly reactive 7-aza-OBt active ester, which is necessary to overcome the moderate steric hindrance adjacent to the chiral center of the 3-aminopiperidine.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Diagnostic Logic: If the active ester mass is visible but the product is not forming, the pH is too low (the primary amine is still protonated). Add an additional 0.5 eq of DIPEA.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate.

ExpWorkflow Start Start: (3R)-1-(2-fluoroethyl) piperidin-3-amine • 2HCl FreeBase Step 1: Free-basing (DIPEA, 3.0 eq) Start->FreeBase Neutralize HCl Coupling Step 3: Amide Coupling (DMF, 25°C, 2h) FreeBase->Coupling Nucleophile Activation Step 2: Acid Activation (R-COOH + HATU) Activation->Coupling Active Ester Validation Step 4: Self-Validation (LC-MS & TLC Check) Coupling->Validation Monitor Validation->Coupling If <95%, add 0.5 eq DIPEA Workup Step 5: Aqueous Workup (Sat. NaHCO3 wash) Validation->Workup If >95% conversion

Step-by-step experimental workflow for amide coupling with self-validating quality control steps.

References

  • Sigma-Aldrich. "Fluoroethyl | Sigma-Aldrich: (R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride." sigmaaldrich.com. Link
  • Lin, et al. "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery." doi.org. Link
  • Sorochinsky, et al. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." nih.gov. Link
  • Slack, et al. "Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability." nih.gov. Link
  • Vlasov, et al.
  • Al-Wahaibi, et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." mdpi.com. Link

Sources

Application

Topic: A Strategic Guide to Establishing In Vivo Dosing Regimens for Novel Piperidine Analogs, Exemplified by (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride, in Murine Models

An Application Note and Protocol from the Senior Application Scientist Abstract: This document provides a comprehensive strategic framework for establishing robust in vivo dosing protocols for novel small molecules, usin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract: This document provides a comprehensive strategic framework for establishing robust in vivo dosing protocols for novel small molecules, using the hypothetical compound (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride as an exemplar. As this specific molecule is not characterized in public literature, this guide focuses on the foundational workflow—from initial compound characterization and formulation development to dose-range finding, pharmacokinetic profiling, and efficacy study design. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare.

Part 1: Foundational Principles & Workflow

The successful translation of a novel chemical entity from a promising lead to a preclinical candidate hinges on the systematic and logical characterization of its behavior in vivo. A dosing strategy is not merely about administering a compound; it is about ensuring precise, reproducible exposure at the target tissue to elicit a pharmacological response. The piperidine scaffold is a common motif in centrally active drugs, suggesting that our exemplar compound may have neurological targets. This guide, therefore, assumes a CNS application, but the principles are broadly applicable.

The overall workflow for developing an in vivo dosing strategy is a multi-stage process, beginning with fundamental physicochemical characterization and culminating in a pharmacologically relevant dosing schedule.

G cluster_0 Phase 1: Pre-Clinical Foundation cluster_1 Phase 2: In Vivo Safety & Exposure cluster_2 Phase 3: Efficacy Testing A Compound Characterization (Solubility, Stability) B Formulation Development (Vehicle Screening) A->B Physicochemical Data C Dose Range Finding (Maximum Tolerated Dose) B->C Optimized Formulation D Pharmacokinetic (PK) Study (Single Dose) C->D Safe Dose Range E Pharmacodynamic (PD) Study (Target Engagement) D->E Exposure Profile (AUC, Cmax) F Efficacy Model Dosing (Chronic Dosing Regimen) E->F Exposure-Response Data

Caption: High-level workflow for establishing an in vivo dosing regimen.

Part 2: Pre-formulation & Vehicle Selection

The most common source of error and irreproducibility in in vivo studies is poor compound formulation. Before any animal is dosed, the physicochemical properties of the test article must be understood to develop a stable, homogenous, and appropriate formulation.

Critical Physicochemical Analysis

As a dihydrochloride salt, (3R)-1-(2-fluoroethyl)piperidin-3-amine is expected to have good aqueous solubility. However, this must be empirically verified.

  • Kinetic Solubility: Assessed via turbidimetric methods to find the point of precipitation in a buffered solution (e.g., PBS, pH 7.4). This mimics the conditions upon injection into the bloodstream.

  • Thermodynamic Solubility: Determined using the shake-flask method in various media (e.g., water, saline, PBS, SGF/SIF) to establish equilibrium solubility.

  • pH-Dependent Solubility Profile: Crucial for oral dosing, as the compound will traverse the low pH of the stomach and the higher pH of the intestine.

  • Solution Stability: The compound's stability in the final dosing vehicle should be assessed at room temperature and 4°C over a typical experiment's duration (e.g., 4-8 hours) by HPLC to ensure no significant degradation occurs.

Vehicle Selection Strategy

The choice of vehicle is paramount and is dictated by the route of administration and the compound's solubility. The goal is to use the simplest, most inert vehicle possible.

Route of Administration Primary Vehicle Candidates Considerations & Rationale
Intravenous (IV) 0.9% Saline, 5% Dextrose in Water (D5W)Rationale: Must be isotonic and biocompatible. Given the dihydrochloride salt form, aqueous vehicles are the first choice. Avoid organic co-solvents unless absolutely necessary due to risk of hemolysis and precipitation.
Intraperitoneal (IP) 0.9% Saline, PBSRationale: Similar to IV, requires isotonicity. The volume administered is typically larger than IV, so ensuring non-irritancy is critical.
Oral (PO) Water, 0.5% Methylcellulose (MC) in water, 0.5% Carboxymethylcellulose (CMC) in waterRationale: Water is ideal if solubility permits. For suspensions of the free base or less soluble salts, MC or CMC are used to ensure uniform particle distribution.
Subcutaneous (SC) 0.9% Saline, PBS, potentially with co-solvents like PEG400Rationale: Formulation can be more viscous. Co-solvents can be used to increase solubility and modulate absorption rate, but must be justified and tested for local tolerance.

Expert Insight: Always perform a "dry run" formulation. Prepare the highest intended concentration in the selected vehicle and visually inspect for precipitation, color change, or phase separation over several hours. This simple step prevents catastrophic failures during an animal study.

Part 3: Protocol for Dose Range Finding (Maximum Tolerated Dose)

The first in vivo study for any new compound is to establish its safety profile and determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight over the observation period. This protocol uses a dose-escalation design.

Experimental Design
  • Animal Model: C57BL/6J mice, male, 8-10 weeks old. (Use of a single sex reduces variability in this initial study).

  • Group Size: n=3-5 mice per group.

  • Route of Administration: Choose the most likely route for future efficacy studies (e.g., IP or PO).

  • Dose Levels: Start with a low dose (e.g., 1 mg/kg) and escalate geometrically (e.g., 1, 3, 10, 30, 100 mg/kg). A vehicle-only group serves as the negative control.

  • Observation Period: 7-14 days.

Step-by-Step Protocol
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least 7 days prior to the experiment.

  • Formulation Preparation:

    • On the day of dosing, prepare a stock solution of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride in sterile 0.9% saline.

    • Calculate the required concentration based on the highest dose and a standard dosing volume (e.g., 10 mL/kg). For a 100 mg/kg dose, the solution would be 10 mg/mL.

    • Prepare serial dilutions from this stock to create the lower dose concentrations.

    • Ensure the final formulation is sterile-filtered through a 0.22 µm filter.

  • Pre-Dose Procedures:

    • Record the body weight of each animal immediately before dosing.

    • Perform a baseline clinical observation check (activity, posture, fur condition).

  • Dosing:

    • Administer the assigned dose volume to each mouse via the chosen route (e.g., intraperitoneal injection).

    • The control group receives an equivalent volume of the vehicle (0.9% saline).

  • Post-Dose Monitoring:

    • Intensive Monitoring (First 4 hours): Observe animals continuously for acute signs of toxicity. This includes, but is not limited to, changes in activity (sedation or hyperactivity), ataxia, convulsions, tremors, and changes in respiration.

    • Daily Monitoring (Days 1-14):

      • Record body weight daily.

      • Perform detailed clinical observations using a scoring sheet (see table below).

      • Check for changes in food and water consumption.

    • Endpoint Criteria: Immediately euthanize any animal that shows severe distress or loses >20% of its initial body weight.

Data Collection & Interpretation

Clinical observations should be recorded systematically.

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Activity Level Alert and activeMildly subduedLethargic, reduced movementMoribund, unresponsive
Posture NormalMild hunchingHunched postureSevere hunching, ataxia
Fur Condition Smooth, well-groomedMild piloerectionPiloerection, poor groomingMatted fur, soiled
Respiration Normal rate and depthSlightly increased rateLabored or shallow breathingGasping, cyanosis

MTD Determination: The MTD is the dose level below the one that induces severe clinical signs, mortality, or >20% body weight loss. This data is critical for designing subsequent PK and efficacy studies.

Part 4: Protocol for Single-Dose Pharmacokinetic (PK) Study

Understanding the exposure profile (Cmax, Tmax, AUC) is essential to correlate dose with pharmacological effect. This protocol outlines a sparse-sampling PK study in mice.

Experimental Design
  • Animal Model: C57BL/6J mice, male, 8-10 weeks old.

  • Dose Levels: Select 2-3 doses below the MTD (e.g., 10 mg/kg and 30 mg/kg).

  • Route of Administration: The intended therapeutic route (e.g., PO) and IV (to determine bioavailability).

  • Time Points (Sparse Sampling):

    • Designate subgroups of mice (n=3 per time point) for blood collection.

    • Example time points: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Matrix: Plasma (requires an anticoagulant like K2EDTA).

G cluster_0 Dosing Phase cluster_1 Sampling Phase (Sparse) cluster_2 Analysis Phase Dose Administer Compound (e.g., 10 mg/kg, PO) G1 Group 1 (n=3) Collect at 5m, 2h Dose->G1 Time G2 Group 2 (n=3) Collect at 15m, 4h Dose->G2 Time G3 Group 3 (n=3) Collect at 30m, 8h Dose->G3 Time G4 Group 4 (n=3) Collect at 1h, 24h Dose->G4 Time Process Process Blood to Plasma G1->Process Blood Samples G2->Process Blood Samples G3->Process Blood Samples G4->Process Blood Samples Analyze LC-MS/MS Bioanalysis Process->Analyze PK_Model PK Modeling Software (e.g., Phoenix WinNonlin) Analyze->PK_Model

Caption: Workflow for a sparse-sampling murine pharmacokinetic study.

Step-by-Step Protocol
  • Preparation: Prepare dosing formulations as described in the MTD protocol. Label blood collection tubes (e.g., K2EDTA-coated microtubes).

  • Dosing: Dose all animals according to their assigned group. Record the exact time of dosing for each animal.

  • Blood Collection:

    • At each designated time point, collect blood from the appropriate subgroup of mice (typically ~50-100 µL) via an appropriate method (e.g., submandibular or saphenous vein).

    • Immediately place blood into the anticoagulant-coated tubes and mix gently by inversion.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled tube.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of (3R)-1-(2-fluoroethyl)piperidin-3-amine in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This requires developing a specific and sensitive assay.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each dose group.

    • Use non-compartmental analysis (NCA) software to calculate key PK parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2: Half-life of the compound.

      • F% (Bioavailability): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Part 5: Designing an Efficacy Study Dosing Regimen

The ultimate goal is to design a dosing regimen that maintains drug exposure above a minimally effective concentration at the target tissue without causing toxicity. The MTD and PK data are essential inputs for this design.

Hypothetical Scenario:

  • Target: A CNS receptor.

  • MTD Study: Showed that doses up to 100 mg/kg (IP) were well-tolerated.

  • PK Study (30 mg/kg, IP): Revealed a Cmax of 2000 ng/mL and a half-life of 4 hours.

Strategy:

  • Select Doses for Efficacy: Choose 2-3 dose levels for the efficacy study based on the PK data. A common strategy is to select doses that are expected to provide sustained coverage above a target concentration (if known from in vitro assays, e.g., the IC50 or EC50). A good starting point might be 10, 30, and 60 mg/kg.

  • Determine Dosing Frequency: The dosing frequency is determined by the compound's half-life (t1/2) and the need to maintain exposure.

    • For a t1/2 of 4 hours, once-daily (QD) dosing will result in significant peaks and troughs.

    • Twice-daily (BID) dosing would provide more consistent exposure and may be preferable for maintaining target engagement for a CNS-active compound.

  • Final Regimen Example: Based on the hypothetical data, a rational starting point for a 14-day efficacy study would be:

    • Group 1: Vehicle (0.9% Saline), BID, IP.

    • Group 2: 10 mg/kg (3R)-1-(2-fluoroethyl)piperidin-3-amine, BID, IP.

    • Group 3: 30 mg/kg (3R)-1-(2-fluoroethyl)piperidin-3-amine, BID, IP.

    • Group 4: 60 mg/kg (3R)-1-(2-fluoroethyl)piperidin-3-amine, BID, IP.

Trustworthiness and Self-Validation: In the efficacy study, it is critical to include satellite animal groups for PK analysis. These animals are dosed with the main study groups but are used solely for collecting plasma at select time points (e.g., on Day 1 and Day 14) to confirm that the exposure profile is consistent with the single-dose PK study and to check for drug accumulation with chronic dosing. This practice validates the link between the administered dose, the resulting exposure, and the observed therapeutic effect.

References

  • Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (n.d.). Pharmacokinetics. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of veterinary pharmacology and therapeutics, 27(6), 455–466. [Link]

  • The National Institutes of Health (NIH). (n.d.). Guidelines for the Use of Animals in Research. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride in DMSO

An in-depth guide to navigating the complexities of dissolving (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride in DMSO, designed for researchers, scientists, and drug development professionals. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of dissolving (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride in DMSO, designed for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Solubility

(3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride is a small molecule of interest in discovery pipelines. As with many research compounds, establishing a stable, concentrated stock solution is the first critical step for any downstream assay. Dimethyl sulfoxide (DMSO) is the go-to solvent in drug discovery for its remarkable ability to dissolve a wide range of organic molecules.[1][2] However, compounds that exist as hydrochloride salts, particularly dihydrochlorides, can present unique solubility challenges that are not immediately obvious.

This technical guide serves as a support center for scientists encountering these issues. It moves beyond simple protocols to explain the underlying chemical principles and provides a systematic framework for troubleshooting, ensuring the integrity and accuracy of your experimental results.

Understanding the Core Problem: The Molecule, The Salt, and The Solvent

Successful troubleshooting begins with understanding the interaction between your compound and the solvent. The solubility issues observed are typically a result of the interplay between three factors:

  • The Amine Structure: The parent molecule, an amine, is a base.

  • The Dihydrochloride Salt Form: To enhance aqueous solubility and stability as a solid, the basic amine is converted into a salt by reacting it with two equivalents of hydrochloric acid. While this makes the compound more water-soluble, it can complicate dissolution in organic solvents.[3][4][5] The presence of the ionic hydrochloride groups increases the crystal lattice energy, which is the energy that must be overcome by the solvent for the compound to dissolve.

  • The Nature of DMSO: DMSO is a powerful, polar aprotic solvent.[1] Its primary drawback is that it is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water is often the primary culprit in solubility failures, as it can dramatically decrease the solubility of organic compounds in DMSO, leading to precipitation, especially after freeze-thaw cycles.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: I've added my (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride to DMSO and vortexed, but it's not dissolving. What are the immediate next steps?

Answer: Initial insolubility is common, especially with salt forms. The first steps involve increasing the energy of the system to overcome the compound's crystal lattice energy.

  • Gentle Warming: Warm the solution in a water bath set to 30-40°C for 5-10 minutes. Avoid aggressive heating, as it can lead to compound degradation. The goal is to slightly increase the kinetic energy of the solvent molecules.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.[11] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles.[12] The collapse of these bubbles generates localized energy, which is highly effective at breaking up solid particles and facilitating dissolution.[13][14]

  • Combine Methods: For stubborn compounds, alternate between gentle warming and sonication.

Q2: I've tried warming and sonication, but I still see a fine precipitate. What's wrong?

Answer: If physical methods are not sufficient, the issue likely lies with the solvent itself or the stability of the dissolved state.

  • Check Your DMSO: The most probable cause is water contamination.[6][8] DMSO's hygroscopic nature means that even a bottle that has been opened a few times can contain enough absorbed water to reduce its solvating power.[7] Solution: Discard the current solution and repeat the process using fresh, anhydrous DMSO from a newly opened bottle.

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable.[8] While the compound may appear to dissolve with heat, it will crash out as it cools. This indicates you are at or above the limit of solubility for that specific solvent condition. Solution: Prepare a new, more dilute solution.

Q3: My compound dissolved completely with heat, but a precipitate formed after it cooled to room temperature or was stored in the freezer. Why?

Answer: This is a classic sign of creating a supersaturated solution. The thermal energy you added temporarily increased the solubility limit, but this state was not stable at a lower temperature.[8] This phenomenon is significantly worsened by two factors:

  • Water Contamination: As mentioned, water absorbed by DMSO will drastically lower the solubility ceiling for many compounds.[9][10]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle provides an opportunity for the dissolved molecules to nucleate and crystallize out of solution.[8][10] Once a compound has precipitated, it is often much harder to get it back into solution because it may have formed a more stable, lower-energy crystal structure.[10]

Solution: Prepare fresh stock solutions and immediately aliquot them into single-use volumes to minimize air exposure and eliminate freeze-thaw cycles.[6]

Q4: Are there risks to heating my compound in DMSO? Can it degrade?

Answer: Yes, there are risks. While gentle, short-term warming is a standard practice, prolonged or excessive heating can lead to chemical degradation.[15] The hydrochloride salt makes the solution slightly acidic, which can lower the thermal decomposition temperature of DMSO itself and may catalyze the degradation of the dissolved compound.[16][17] As a general rule, do not exceed 60°C unless you have specific data on the thermal stability of your compound.

Q5: If I can't get my desired concentration in 100% DMSO, can I use a co-solvent?

Answer: Yes, using a co-solvent is a viable strategy. A small amount of a different solvent can alter the overall properties of the mixture and improve solubility.

  • Polar Protic Solvents: Adding a small percentage (e.g., 5-10%) of ethanol or methanol can sometimes help dissolve hydrochloride salts.

  • Other Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) can be considered.

Important: Remember that adding a co-solvent changes the chemical properties of your stock solution. You must ensure this new solvent system is compatible with your downstream assays (e.g., it does not affect cell viability or enzyme activity). Always run a vehicle control with the same solvent mixture in your experiments.[18]

Systematic Troubleshooting Protocols

Protocol 1: Standard Procedure for Dissolving (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride

This protocol is designed to maximize the chances of successful dissolution while preserving compound integrity.

  • Preparation: Allow the solid compound and a new bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Calculate the mass of the compound needed for your target concentration and volume.

  • Weighing: Accurately weigh the solid into a sterile, appropriately sized glass vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Assess Solubility: Visually inspect the solution against a dark background for any undissolved particles.

  • Apply Energy (If Needed):

    • Place the vial in an ultrasonic bath for 15 minutes.

    • If particles remain, place the vial in a 37°C water bath for 10 minutes.

    • Repeat sonication.

  • Final Assessment: Once the solution is perfectly clear, it is ready. If insolubility persists, consider starting over at a lower concentration.

  • Storage: Immediately aliquot the stock solution into single-use, low-volume tubes. Store at -20°C for short-term or -80°C for long-term storage.

Workflow Visualization

cluster_prep Preparation cluster_dissolution Dissolution Process cluster_storage Final Steps start Start: Equilibrate Compound & Anhydrous DMSO weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (2 min) add_dmso->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate (15 min) inspect1->sonicate Particles Remain success Solution Clear: Success! inspect1->success Clear warm Warm to 37°C (10 min) sonicate->warm inspect2 Visually Inspect warm->inspect2 inspect2->success Clear fail Insoluble: Re-evaluate Concentration inspect2->fail Particles Remain aliquot Aliquot into Single-Use Tubes success->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Standard workflow for dissolving the compound in DMSO.

Troubleshooting Decision Tree

If you encounter problems, use this decision tree to diagnose the issue and find a solution.

start Problem: Compound is not fully dissolved in DMSO check_solvent Was fresh, anhydrous DMSO from a new bottle used? start->check_solvent use_new_dmso Action: Repeat experiment with fresh anhydrous DMSO. check_solvent->use_new_dmso No heat_sonicate Have you tried gentle warming (37°C) and sonication? check_solvent->heat_sonicate Yes apply_energy Action: Alternate between sonication and warming (37°C for 10-15 min). heat_sonicate->apply_energy No check_concentration Is the target concentration high (>20 mM)? heat_sonicate->check_concentration Yes lower_conc Solution: The concentration may exceed the solubility limit. Prepare a new, more dilute stock solution. check_concentration->lower_conc Yes consider_cosolvent Option: For very high concentrations, consider adding a co-solvent (e.g., 5% Ethanol), but verify assay compatibility. check_concentration->consider_cosolvent Yes, and needed precip_issue Problem: Compound precipitated from a clear solution check_storage Was the stock stored in a single vial and subjected to freeze-thaw cycles? precip_issue->check_storage check_storage->use_new_dmso No, it was aliquoted. Likely water contamination. aliquot_solution Solution: Water absorption and freeze-thaw cycles cause precipitation. Prepare fresh stock and aliquot into single-use tubes for storage. check_storage->aliquot_solution Yes

Caption: A decision tree for troubleshooting common solubility issues.

Data Summary and Best Practices
ParameterRecommendation / GuidelineRationale
Solvent Quality Use anhydrous DMSO from a newly opened bottle.DMSO is highly hygroscopic; absorbed water is a primary cause of insolubility and precipitation.[6][7][8][9]
Starting Concentration Begin with a modest concentration (e.g., 10 mM) and increase only if necessary.Avoids creating unstable, supersaturated solutions.
Temperature Gentle warming, 30-40°C . Do not exceed 60°C.Increases solubility without significant risk of thermal degradation.[15][16]
Sonication Use an ultrasonic bath for 10-15 minute intervals.Provides mechanical energy to break up solid particles and enhance dissolution.[11][12][14]
Storage Aliquot into single-use tubes and store at -20°C or -80°C .Prevents contamination from atmospheric moisture and avoids damaging freeze-thaw cycles.[6][10]
Handling Equilibrate vials to room temperature before opening .Prevents condensation of water from the air onto the cold solid or solution.
Co-Solvents Ethanol, Methanol, DMF (use sparingly, e.g., 1-10% v/v).Can modify solvent polarity to improve solubility, but must be validated in the assay.[19]
References
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Patsnap Eureka. (2026, March 11).
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Envirostar. (2023, May 15).
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Hielscher Ultrasonics. (n.d.). Sonication for Drug Testing and Drug Potency Analysis.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Wikipedia. (n.d.).
  • ResearchGate. (2018, February 27). Drug stock solutions best practices?
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Study of some basic factors influencing the solubility of... (n.d.).
  • Ralsonics. (2026, January 20).
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules... (2013, July 15).
  • Quora. (2024, October 30).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds... (n.d.). PubMed.
  • Ziath. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics... (2022, December 21).
  • Benchchem. (n.d.).
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026, February 9).
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25).
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021, October 9). MDPI.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (n.d.). PMC.
  • Benchchem. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances... (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19).
  • Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Triethylamine.
  • 1-(2-fluoroethyl)
  • Influence of organic acid on the thermal behavior of dimethyl sulfoxide. (n.d.).
  • Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. (n.d.).
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • Dihydroethidium - PRODUCT INFORM

Sources

Optimization

Technical Support Center: Optimizing Chiral Purification of 1-(2-fluoroethyl)piperidin-3-amine Enantiomers

Welcome to the technical support center for the chiral purification of 1-(2-fluoroethyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral purification of 1-(2-fluoroethyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these specific enantiomers. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to strategically optimize your purification workflow.

Part 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section addresses high-level questions to guide your initial approach to separating the enantiomers of 1-(2-fluoroethyl)piperidin-3-amine.

Q1: I have a racemic mixture of 1-(2-fluoroethyl)piperidin-3-amine. Which purification technique should I try first: chromatography or diastereomeric salt crystallization?

A1: The choice depends on your scale, available equipment, and timeline.

  • For analytical and small-scale preparative work (mg to grams): Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC), is the recommended starting point.[1] These methods offer rapid method development and high-resolution separation. SFC is often preferred for its speed and reduced solvent consumption.[2][3]

  • For large-scale production (multi-gram to kilograms): Diastereomeric salt crystallization is a robust and cost-effective method that is highly scalable.[2][4] However, it requires more empirical screening to find a suitable resolving agent and crystallization solvent.[5]

The following diagram outlines a general decision-making workflow.

Start Racemic 1-(2-fluoroethyl)piperidin-3-amine Decision What is the required scale? Start->Decision Chromatography Chiral Chromatography (HPLC / SFC) Decision->Chromatography < 10 g Crystallization Diastereomeric Salt Crystallization Decision->Crystallization > 10 g Analytical Analytical Scale (ee determination) Chromatography->Analytical Prep Preparative Scale (mg - g) Chromatography->Prep LargeScale Large Scale (>> g) Crystallization->LargeScale Result Purified Enantiomers Analytical->Result Prep->Result LargeScale->Result cluster_mp Mobile Phase Optimization Start Poor Resolution (Rs < 1.5) CheckCSP Is the CSP suitable? Screen different columns (e.g., AD, AS, IA) Start->CheckCSP CheckMobilePhase Is the Mobile Phase optimal? CheckCSP->CheckMobilePhase Partial splitting observed ChangeModifier Vary Modifier (e.g., IPA vs EtOH) CheckMobilePhase->ChangeModifier CheckTemp Is the Temperature optimal? CheckTemp->CheckCSP Still no separation Success Baseline Resolution (Rs >= 1.5) CheckTemp->Success Optimized Additives Add/Vary Additives (0.1% DEA / TFA) ChangeModifier->Additives ChangeRatio Vary Modifier % Additives->ChangeRatio ChangeRatio->CheckTemp Start Racemic Amine + Chiral Acid FormSalts Formation of Diastereomeric Salts (R-Amine-S-Acid & S-Amine-S-Acid) in Solution Start->FormSalts Crystallize Selective Crystallization of Less Soluble Diastereomer FormSalts->Crystallize Solid Solid Crystal (e.g., R-Amine-S-Acid) Crystallize->Solid Solution Solution Enriched in (e.g., S-Amine-S-Acid) Crystallize->Solution Separate Physical Separation (Filtration) Liberate Liberate Free Amine (Base Treatment) Separate->Liberate Product Enantiopure Amine (e.g., R-Amine) Liberate->Product Solid->Separate

Sources

Troubleshooting

Resolving common impurities in (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride batches

Technical Support Center: Troubleshooting Impurities in (3R)-1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in (3R)-1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 2306254-76-0). This chiral fluorinated scaffold is a critical building block in the development of modern therapeutics, including kinase inhibitors and radiotracers[1].

The standard synthesis involves the N-alkylation of (3R)-Boc-3-aminopiperidine with 1-bromo-2-fluoroethane, followed by acidic Boc deprotection. While conceptually straightforward, this pathway is highly susceptible to specific mechanistic side reactions that generate persistent impurities. This guide will decode the causality behind these impurities and provide field-proven, self-validating protocols to ensure high-purity batches.

Reaction Workflow & Impurity Branch Points

Workflow SM (3R)-Boc-3-aminopiperidine (Starting Material) Int Boc-Protected Intermediate (Desired SN2) SM->Int Alkylation ImpA Impurity A: Des-fluoroethyl (E2 Elimination / Incomplete) SM->ImpA Base-mediated Elimination Reagent 1-Bromo-2-fluoroethane + K2CO3 / DMF Reagent->Int Product (3R)-1-(2-fluoroethyl)piperidin-3-amine Dihydrochloride Int->Product Deprotection ImpB Impurity B: Quaternary Salt (Over-alkylation) Int->ImpB Excess Reagent ImpC Impurity C: Mono-Boc (Trapped Precipitate) Int->ImpC Premature Precipitation Deprotect 4M HCl in Dioxane (Cleavage) Deprotect->Product

Reaction workflow and impurity branch points for (3R)-1-(2-fluoroethyl)piperidin-3-amine 2HCl.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing high levels of unreacted starting material (Impurity A). Why is the alkylation stalling? The Causality: The alkylating agent, 1-bromo-2-fluoroethane, is highly susceptible to base-mediated E2 elimination. If the reaction temperature exceeds 60 °C or if a strong base is used, the reagent eliminates to form volatile vinyl fluoride gas rather than undergoing the desired S_N2 substitution ()[2]. This depletes the stoichiometry of your alkylating agent, leaving unreacted (3R)-Boc-3-aminopiperidine. The Solution: Switch to a mild, insoluble base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or Acetonitrile). Cap the reaction temperature at 50 °C. To compensate for minor evaporative or elimination losses, add the 1-bromo-2-fluoroethane in two separate portions rather than a single bolus.

Q2: LC-MS analysis shows an [M]+ mass of 193.2. How is this dialkylated species (Impurity B) forming? The Causality: Once the secondary amine of the starting material is alkylated, it becomes a tertiary amine. Due to the inductive electron-donating effects of the newly added alkyl chain, this tertiary amine is often more nucleophilic than the secondary amine starting material. If excess 1-bromo-2-fluoroethane is present, it will rapidly attack a second molecule, forming a quaternary ammonium salt (1,1-bis(2-fluoroethyl)-3-(Boc-amino)piperidin-1-ium)[1]. The Solution: Strictly control your stoichiometry to 1.05 equivalents of 1-bromo-2-fluoroethane. Run the reaction at a moderate dilution (0.2 M) to favor intermolecular S_N2 kinetics over sequential over-alkylation.

Q3: The final dihydrochloride salt contains 5-10% of the Boc-protected intermediate (Impurity C). Why is 4M HCl in dioxane failing to cleave it completely? The Causality: During Boc deprotection in non-polar or moderately polar solvents like dioxane, the mono-hydrochloride salt of the intermediate often precipitates out of solution prematurely. This solid crystalline matrix physically traps unreacted Boc-carbamate molecules within its core, preventing the HCl gas from fully penetrating and accessing the cleavable bond ()[3]. The Solution: Enhance mass transfer by adding a small percentage of a polar co-solvent (e.g., 5-10% Methanol) to the dioxane mixture to maintain partial solubility of the intermediate. Alternatively, extend the reaction time to 3–4 hours with vigorous mechanical stirring to ensure the solid slurry is fully permeated.

Q4: How do we prevent degradation of the enantiomeric excess (ee) during the process? The Causality: While the C3 stereocenter of the piperidine ring is generally stable, prolonged exposure to harsh bases (e.g., NaH, KOtBu) at elevated temperatures during the alkylation step can promote trace deprotonation at the alpha-carbon, leading to epimerization and a drop in chiral purity ()[4]. The Solution: Always source high-ee starting material (>99% ee) and strictly avoid strong bases. The use of K₂CO₃ at 50 °C is mild enough to completely preserve the (3R) stereocenter.

Part 2: Quantitative Impurity Profiling

To ensure batch-to-batch consistency, monitor your process using the following analytical markers. All quantitative data should be validated via LC-MS (ESI+) and HPLC (UV 210 nm).

Impurity DesignationChemical Structure / NameMechanism of FormationDetection (m/z)Acceptable Limit (ICH Q3A)
Product (3R)-1-(2-fluoroethyl)piperidin-3-amineTarget Synthesis147.1 [M+H]⁺> 98.0% (Area)
Impurity A (3R)-piperidin-3-amineE2 Elimination / Incomplete Alkylation101.1 [M+H]⁺< 0.15%
Impurity B 1,1-bis(2-fluoroethyl)-3-aminopiperidin-1-iumOver-alkylation (Quaternary Salt)193.2 [M]⁺< 0.10%
Impurity C (3R)-1-(2-fluoroethyl)piperidin-3-ylcarbamatePremature Precipitation / Incomplete Cleavage247.2 [M+H]⁺< 0.15%

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in aqueous washes and specific trituration steps inherently correct for upstream stoichiometric imbalances.

Step 1: Controlled Alkylation

  • Charge a dry, argon-flushed round-bottom flask with (3R)-Boc-3-aminopiperidine (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Add 1-bromo-2-fluoroethane (1.05 eq) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 12 hours. Self-Validation Check: Analyze an aliquot by LC-MS. The peak at m/z 101.1 (Impurity A) should be <2%. If higher, add an additional 0.1 eq of 1-bromo-2-fluoroethane and stir for 2 more hours.

Step 2: DMF-Purging Workup

  • Cool the mixture to room temperature and quench with distilled water (equal volume to DMF).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Critical Step: Wash the combined organic layers three times with a 5% aqueous LiCl solution. Causality: LiCl highly effectively partitions DMF into the aqueous phase. Residual DMF will act as a buffer in the next step, neutralizing the HCl and causing incomplete Boc deprotection.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil.

Step 3: Enhanced Boc Deprotection

  • Dissolve the crude intermediate in a minimal amount of Dichloromethane (DCM) (approx. 2 mL/g of intermediate). Add 5% v/v Methanol to this solution.

  • Place the flask in a water bath at 20 °C to prevent excessive exotherms.

  • Slowly add 4M HCl in Dioxane (10.0 eq). A white precipitate will begin to form within 15 minutes.

  • Stir vigorously for 3 hours. Self-Validation Check: The addition of Methanol ensures the precipitate remains slightly solvated, allowing complete penetration of HCl to eliminate Impurity C.

Step 4: Isolation and Trituration

  • Concentrate the resulting suspension under reduced pressure to remove DCM and Dioxane.

  • Suspend the crude dihydrochloride salt in ice-cold Diethyl Ether and triturate for 30 minutes. Causality: Diethyl ether solubilizes organic byproducts (including trace unreacted Impurity C) while the highly polar dihydrochloride product remains completely insoluble.

  • Filter the solid over a glass frit, wash with additional cold ether, and dry under high vacuum at 40 °C for 12 hours to yield the pure (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride.

Part 4: References

  • Smith, C. et al. In Vivo Imaging of Bcr-Abl Overexpressing Tumors with a Radiolabeled Imatinib Analog as an Imaging Surrogate for Imatinib. Journal of Nuclear Medicine / PMC. Available at:[Link]

  • Blakemore, C. A. et al. Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Optimization

Optimizing HPLC retention times for fluorinated piperidine derivatives

Welcome to the Technical Support Center for analytical development. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with fluorinated piperidine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical development. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with fluorinated piperidine derivatives.

Due to the unique electronegativity of fluorine and the basic nature of the piperidine heterocycle, these compounds often defy standard reversed-phase high-performance liquid chromatography (HPLC) heuristics. This center provides causality-driven troubleshooting, structural methodologies, and self-validating protocols to optimize your retention times and peak resolutions.

Section 1: Fundamental Mechanisms & FAQs

Q: Why does adding a single fluorine atom to my piperidine ring drastically shift its retention time and peak shape on a standard C18 column? A: The shift is driven by a fundamental change in the molecule's ionization state. Unsubstituted piperidine is a strong base with a pKa of approximately 11.2. When a highly electronegative fluorine atom is introduced (especially at the 3- or 4-position), it exerts a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the basic nitrogen 1. At a standard physiological mobile phase pH (e.g., pH 7.4), this altered pKa changes the ratio of ionized to neutral molecules, directly impacting the compound's LogD (distribution coefficient) and causing unpredictable retention shifts on purely hydrophobic C18 phases.

Q: My fluorinated piperidine regioisomers (e.g., 3-fluoro vs. 4-fluoro) co-elute on a C18 column. How can I resolve them? A: You must switch from a dispersive hydrophobic mechanism to an orthogonal selectivity mechanism. Pentafluorophenyl (PFP) stationary phases are highly recommended here. Unlike C18, PFP columns offer multiple retention mechanisms: dipole-dipole interactions, π−π interactions, and enhanced ion-exchange capacity due to the electron-deficient nature of the fluorinated phenyl ring 2. These phases can recognize the slight spatial and dipole differences between regioisomers, allowing for baseline separation.

PFP_Mechanisms PFP PFP Stationary Phase (Pentafluorophenyl) Analyte Fluorinated Piperidine Analyte PFP->Analyte Fluorophilic Interactions PFP->Analyte Ion-Exchange (Basic N) PFP->Analyte Dipole-Dipole PFP->Analyte π-π Interactions

Fig 1: Orthogonal retention mechanisms of Pentafluorophenyl (PFP) phases for fluorinated analytes.

Section 2: Troubleshooting Guide

Issue: Severe peak tailing and poor retention at neutral pH (pH 6.5 - 7.5).

  • Causality: At neutral pH, fluorinated piperidines are often in a state of partial ionization. The protonated fraction interacts strongly with residual negatively charged silanols on the silica backbone of the column via secondary ion-exchange, causing severe tailing.

  • Solution: Drive the equilibrium to a single state. Either lower the pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) to fully protonate the amine and utilize TFA as an ion-pairing reagent, or raise the pH to > 9.0 using Ammonium Bicarbonate to fully neutralize the piperidine nitrogen, thereby maximizing hydrophobic retention and peak symmetry.

Issue: Retention times drift unpredictably between analytical runs.

  • Causality: The interaction between fluorinated analytes and stationary phases (especially fluorinated phases) is highly entropically driven and exceptionally sensitive to temperature fluctuations 3.

  • Solution: Do not rely on ambient laboratory conditions. Strictly control the column compartment temperature. Elevating the temperature to 40°C–45°C often improves mass transfer kinetics and stabilizes "fluorophilic" interactions, ensuring reproducible retention times.

Section 3: Quantitative Data & Phase Comparison

The following table summarizes the physicochemical shifts that occur upon fluorination of the piperidine ring and the corresponding optimal HPLC parameters.

CompoundStructural ModificationApprox. pKaExpected LogD (pH 7.4)Preferred HPLC PhaseDominant Retention Mechanism
Piperidine (Parent) None~11.2-0.1C18 (High pH)Hydrophobic
3-Fluoropiperidine -F at C3~9.0+0.2PFP / C18Hydrophobic / Dipole
4-Fluoropiperidine -F at C4~9.5+0.1PFPDipole / Ion-Exchange
3,3-Difluoropiperidine gem-diF at C3~7.2+0.8PFPFluorophilic / π−π

Section 4: Experimental Protocol for Method Development

When developing a method for a novel fluorinated piperidine, utilize the following step-by-step, self-validating methodology to establish a robust stability-indicating assay.

HPLC_Workflow Start Analyze Piperidine Structure (Position of -F substitution) pKa Assess pKa & Ionization Shift (Inductive effect of Fluorine) Start->pKa ColSelect Stationary Phase Selection pKa->ColSelect PFP PFP (Pentafluorophenyl) Orthogonal Selectivity ColSelect->PFP Isomer Resolution C18 C18 (Octadecylsilane) Hydrophobic Retention ColSelect->C18 Standard Profiling pH_Low Low pH Mobile Phase (< 3.0) (Amine Protonated) PFP->pH_Low pH_High High pH Mobile Phase (> 9.0) (Amine Neutralized) PFP->pH_High C18->pH_Low C18->pH_High Temp Optimize Column Temperature (Modulates Fluorophilicity) pH_Low->Temp pH_High->Temp

Fig 2: Decision tree for optimizing HPLC methods for fluorinated piperidine derivatives.

Phase 1: Buffer Preparation & pH Control
  • Determine Target pH: Based on the predicted pKa of your specific fluorinated derivative, select a pH that is at least 2 units away from the pKa to ensure >99% of the analyte is in a single ionization state.

  • Formulate the Aqueous Phase:

    • For High pH: Prepare 10 mM Ammonium Bicarbonate. Adjust to pH 10.0 using Ammonium Hydroxide.

    • For Low pH: Prepare 0.1% Formic Acid or TFA in HPLC-grade water (pH ~2.5).

    • Causality: Controlling the ionization state prevents peak splitting and tailing. High pH neutralizes the basic piperidine nitrogen, enhancing interaction with the stationary phase.

Phase 2: Stationary Phase Scouting
  • Setup Orthogonal Columns: Install a standard end-capped C18 column (e.g., Waters XBridge) and a PFP column (e.g., Phenomenex Kinetex PFP) on a column-switching valve.

  • Execute Scouting Gradients: Run a broad gradient of 5% to 95% Acetonitrile over 15 minutes on both columns at a flow rate of 1.0 mL/min.

  • Evaluate Selectivity: Compare the retention times. Fluorinated compounds will typically exhibit longer retention times and alternative elution orders on the PFP phase due to complementary fluorophilic interactions 4.

Phase 3: Temperature Optimization & Self-Validation
  • Set Initial Temperature: Begin the column compartment at 25°C.

  • Temperature Titration: Perform sequential injections, increasing the temperature in 10°C increments up to 45°C. Note the changes in resolution between the main peak and any fluorinated impurities.

  • Self-Validation Step (System Integrity Check): To validate whether peak tailing is caused by secondary chemical interactions (silanols) or physical column defects (voids), inject a mixture containing your analyte, a void volume marker (Uracil), and a neutral lipophilic marker (Toluene).

    • Interpretation: If Toluene exhibits a perfectly symmetrical Gaussian peak (Asymmetry factor 0.9–1.1) but your fluorinated piperidine tails, the issue is definitively chemical (e.g., incomplete amine neutralization). If both Toluene and the analyte tail, the issue is physical (e.g., a collapsed column bed or poor tubing connections), and the column/system must be replaced before continuing method development.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles ACS Publications URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International / chromatographyonline.com URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International / chromatographyonline.com URL:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography PubMed Central (PMC) / nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (3R)-1-(2-fluoroethyl)piperidin-3-amine with non-fluorinated piperidine analogs

An in-depth technical comparison of (3R)-1-(2-fluoroethyl)piperidin-3-amine against its non-fluorinated counterparts (such as the N-ethyl analog) reveals a classic medicinal chemistry paradigm: the delicate balance betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of (3R)-1-(2-fluoroethyl)piperidin-3-amine against its non-fluorinated counterparts (such as the N-ethyl analog) reveals a classic medicinal chemistry paradigm: the delicate balance between optimizing physicochemical properties and managing metabolic toxicity.

As a chiral diamine building block, the functionalization of the piperidine nitrogen dictates the molecule's behavior in biological systems. While the strategic insertion of a fluorine atom can elegantly solve permeability and cardiotoxicity issues, it simultaneously introduces a severe metabolic "Trojan Horse."

Here is a comprehensive evaluation of the causality, structural dynamics, and self-validating experimental workflows required to assess these analogs.

Physicochemical & Pharmacological Profiling

The addition of a single fluorine atom to the β -carbon of the N-alkyl chain fundamentally alters the electron distribution of the piperidine ring. The table below summarizes the quantitative shifts in performance metrics.

Parameter(3R)-1-Ethylpiperidin-3-amine (Non-Fluorinated)(3R)-1-(2-Fluoroethyl)piperidin-3-amine (Fluorinated)Causality / Systemic Impact
Piperidine N pKa​ ~ 9.5~ 8.0Strong −I (inductive) effect of fluorine pulls electron density, stabilizing the free base.
Ionization at pH 7.4 > 99% Protonated~ 80% ProtonatedLower pKa​ increases the neutral fraction, exponentially improving passive membrane permeability.
hERG Binding Affinity High RiskReduced RiskDecreased protonation attenuates cation- π interactions with aromatic residues in the hERG pore.
Primary CYP Metabolite Acetaldehyde (Low Toxicity)Fluoroacetaldehyde FluoroacetateCYP-mediated N-dealkylation of the fluoroethyl group generates a highly toxic aconitase inhibitor.

Mechanistic Insights: The Dual Nature of Fluorination

Basicity Attenuation and hERG Mitigation

Basic amines are notorious for binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias. This binding is heavily driven by cation- π interactions between the protonated amine and aromatic residues (Tyr652, Phe656) within the channel's inner cavity.

By replacing an N-ethyl group with an N-2-fluoroethyl group, the highly electronegative fluorine exerts a strong inductive electron-withdrawing effect through the σ -bond framework. This lowers the pKa​ of the piperidine nitrogen by approximately 1.0 to 1.5 units. As demonstrated in, this pKa​ shift increases the un-ionized fraction of the drug at physiological pH, drastically reducing hERG affinity while simultaneously improving blood-brain barrier (BBB) penetration.

G cluster_0 Non-Fluorinated (N-Ethyl Analog) cluster_1 Fluorinated (N-2-Fluoroethyl Analog) A1 N-Ethyl Piperidine (High pKa ~9.5) A2 >99% Protonated at pH 7.4 A1->A2 A3 Strong Cation-π Interaction with hERG Pore A2->A3 B1 N-(2-Fluoroethyl) (Lower pKa ~8.0) B2 Increased Un-ionized Fraction at pH 7.4 B1->B2 B3 Reduced hERG Affinity / Cardiotoxicity B2->B3

Fig 1: Mechanism of hERG liability mitigation via fluorine-induced pKa attenuation.

The Metabolic "Dark Side": Fluoroacetate Toxicity

While the physicochemical benefits are highly attractive, the N-2-fluoroethyl moiety carries a critical, often fatal, metabolic liability. As detailed in , CYP450 enzymes (predominantly CYP3A4) catalyze the α -hydroxylation of the fluoroethyl chain.

This unstable hemiaminal intermediate spontaneously collapses (N-dealkylation), releasing fluoroacetaldehyde. Aldehyde dehydrogenases rapidly oxidize this to fluoroacetate . In vivo, fluoroacetate mimics acetate and enters the tricarboxylic acid (TCA) cycle, where it is converted to fluorocitrate—a potent suicide inhibitor of aconitase. This halts cellular respiration, making N-2-fluoroethyl groups a severe toxicophore that must be rigorously monitored.

G A (3R)-1-(2-fluoroethyl) piperidin-3-amine B CYP450 α-Hydroxylation & N-Dealkylation A->B C Fluoroacetaldehyde (Intermediate) B->C D Fluoroacetate (Toxic Metabolite) C->D E Fluorocitrate (Aconitase Inhibitor) D->E

Fig 2: CYP450-mediated N-dealkylation pathway leading to toxic fluoroacetate formation.

Self-Validating Experimental Workflows

To objectively compare these analogs, the experimental design must isolate variables and include internal controls that validate the integrity of the data.

Protocol 1: High-Throughput Potentiometric pKa​ Determination

Causality: Because fluorinated amines often suffer from poor aqueous solubility at basic pH, a standard water titration will fail. We utilize a cosolvent extrapolation method to ensure accurate pKa​ measurement. Self-Validation: The system is calibrated using a Quinine standard (known pKa​ 4.1 and 8.5) to verify electrode linearity before any test article is introduced.

  • System Suitability: Titrate 1.0 mM Quinine in 0.15 M KCl. Confirm the measured pKa​ is within ±0.05 units of literature values.

  • Blank Subtraction: Run a blank titration of the solvent (0.15 M KCl) under argon to subtract background carbonate/CO 2​ interference.

  • Sample Preparation: Dissolve 1.0 mg of the piperidine analog in 10 mL of 0.15 M KCl. If precipitation occurs, prepare three separate solutions using 20%, 30%, and 40% Methanol/Water cosolvent ratios.

  • Titration: Titrate from pH 2.0 to 11.0 using 0.5 M KOH via an automated Sirius T3 titrator.

  • Data Extrapolation: For cosolvent samples, plot the apparent pKa​ against the dielectric constant of the solvent mixtures. Apply the Yasuda-Shedlovsky extrapolation to calculate the true aqueous pKa​ at 0% organic modifier.

Protocol 2: CYP450 N-Dealkylation & Fluoroacetate Trapping Assay

Causality: To confirm that toxicity is specifically driven by CYP-mediated N-dealkylation (and not chemical instability), we must map the mass balance of the parent drug against the formation of fluoroacetate. Self-Validation: A minus-NADPH control is mandatory to rule out hydrolytic cleavage. Verapamil is used as a high-clearance positive control to validate the enzymatic viability of the microsomes.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Control Setup:

    • Positive Control: 1 μ M Verapamil + NADPH.

    • Negative Control: 1 μ M Fluorinated Analog (No NADPH added).

  • Reaction Initiation: Pre-incubate 1 μ M of the fluorinated analog in the HLM matrix for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Trapping: At time points 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 13C2​ -fluoroacetate).

  • LC-MS/MS Quantification: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in negative electrospray ionization (ESI-) mode. Monitor the MRM transition for the parent depletion and specifically track the m/z 77 57 transition to quantify fluoroacetate formation.

References

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters[Link] [1]

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma Journal of Medicinal Chemistry[Link] [2]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Chemical Research in Toxicology (NIH PMC)[Link] [3]

Validation

A Comparative Guide to the Efficacy of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride as a Radiotracer Precursor

Introduction: The Quest for Superior PET Imaging Probes Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research by enabling the non-invasive visualization of molecular processes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior PET Imaging Probes

Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research by enabling the non-invasive visualization of molecular processes in vivo.[1][2] The efficacy of PET imaging is fundamentally dependent on the quality of the radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide.[3] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical characteristics, including a 109.8-minute half-life that accommodates multi-step syntheses and clinical distribution, and low positron energy (0.635 MeV) which allows for high-resolution images.[4][5][6]

The synthesis of these ¹⁸F-labeled tracers begins with a stable, non-radioactive precursor molecule.[1] The design and selection of this precursor are critical, as they directly influence the radiochemical yield, specific activity, synthesis time, and ultimately, the biological performance of the final PET probe.[1]

This guide provides an in-depth comparison of a novel precursor, (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride , against standard, more traditional radiotracer precursors. We will explore the strategic advantages of its design and provide a comparative analysis of its potential efficacy based on established radiolabeling methodologies.

The Strategic Advantage of Pre-functionalized Precursors: A Case for (3R)-1-(2-fluoroethyl)piperidin-3-amine

The chemical structure of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride reveals a thoughtful design aimed at streamlining the development of certain classes of PET radiotracers. Two key features stand out:

  • The (R)-3-aminopiperidine Scaffold: This chiral cyclic amine is a privileged structural motif found in numerous pharmacologically active compounds. It is a key building block for inhibitors of dipeptidyl peptidase-IV (DPP-IV), such as alogliptin and linagliptin, which are used in the treatment of type II diabetes.[7] Its presence in a precursor suggests a potential application in developing tracers for a wide range of biological targets where this scaffold is known to confer high affinity and selectivity.

  • The Pre-installed 2-Fluoroethyl Group: The molecule already contains the fluoroethyl group, which is a common and effective means of introducing ¹⁸F into a molecule.[8][9] This "pre-functionalization" offers a distinct synthetic strategy compared to more traditional methods where the fluoroethyl group is added during the final radiolabeling step.

This guide will compare the radiolabeling strategy using this pre-functionalized precursor with two common standard approaches for synthesizing N-fluoroethylated radiotracers.

Comparative Analysis of Radiolabeling Strategies

We will evaluate the efficacy of using (3R)-1-(2-[¹⁸F]fluoroethyl)piperidin-3-amine (hypothetically radiolabeled) as a synthon that can be conjugated to a larger molecule, against two standard methods for producing a final radiotracer with a similar N-fluoroethylpiperidine moiety.

  • Strategy A (Novel Precursor Approach): Radiolabeling of a precursor to generate (3R)-1-(2-[¹⁸F]fluoroethyl)piperidin-3-amine, followed by conjugation to a target molecule.

  • Strategy B (Standard Late-Stage Fluoroethylation): Synthesis of a complete, non-radioactive molecule containing the (R)-piperidin-3-amine core, followed by N-alkylation with a [¹⁸F]fluoroethylating agent.

  • Strategy C (Standard Direct Fluorination): Synthesis of a precursor with a leaving group (e.g., tosylate) on the ethyl side chain, followed by direct nucleophilic substitution with [¹⁸F]fluoride.

Experimental Protocols

This approach involves first preparing a radiolabeled intermediate, (3R)-1-(2-[¹⁸F]fluoroethyl)piperidin-3-amine, which is then rapidly coupled to a larger, target-specific molecule.

Step 1: Radiolabeling of the Precursor

  • Precursor: (R)-1-(2-Tosyloxyethyl)piperidin-3-amine (a derivative of the title compound).

  • [¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned anion exchange cartridge. The trapped [¹⁸F]fluoride is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃) in acetonitrile/water. The water is removed by azeotropic distillation.

  • Nucleophilic Substitution: The precursor solution in an anhydrous aprotic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride residue. The reaction mixture is heated at 100-120°C for 10-15 minutes.

  • Purification of Intermediate: The crude reaction mixture is purified via semi-preparative HPLC to isolate the (3R)-1-(2-[¹⁸F]fluoroethyl)piperidin-3-amine synthon.

Step 2: Conjugation to Target Molecule

  • Activation: A target molecule with a carboxylic acid is pre-activated (e.g., as an N-hydroxysuccinimide ester).

  • Coupling: The purified, radiolabeled amine synthon is added to the activated target molecule in a suitable buffer (e.g., pH 8-9) and allowed to react at room temperature or with gentle heating for 5-10 minutes.

  • Final Purification: The final radiotracer is purified using solid-phase extraction (SPE) to remove unreacted components.

This is a common approach where the fluoroethyl group is one of the last additions to the molecule.

  • Precursor: A complete molecule containing the (R)-piperidin-3-amine moiety.

  • Preparation of [¹⁸F]Fluoroethylating Agent: 2-[¹⁸F]Fluoroethyl tosylate or bromide is prepared by reacting [¹⁸F]fluoride with ethylene glycol ditosylate or 1,2-dibromoethane, respectively. The volatile [¹⁸F]fluoroethylating agent is then purified by distillation.[8]

  • N-Alkylation: The precursor molecule is dissolved in a suitable solvent (e.g., DMF) with a base (e.g., K₂CO₃ or Cs₂CO₃). The purified [¹⁸F]fluoroethylating agent is bubbled through the solution, and the reaction is heated at 80-110°C for 10-20 minutes.

  • Purification: The final radiotracer is purified from the reaction mixture using semi-preparative HPLC, followed by formulation in a physiologically compatible buffer.

This method involves a direct displacement of a leaving group on the final molecule with [¹⁸F]fluoride.

  • Precursor: The full target molecule containing a 2-tosyloxyethyl or 2-mesyloxyethyl group attached to the piperidine nitrogen.

  • [¹⁸F]Fluoride Trapping and Drying: This step is identical to Strategy A.

  • Nucleophilic Substitution: The precursor (typically 1-5 mg) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO) and added to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. The mixture is heated at 100-140°C for 15-25 minutes.

  • Purification: The crude reaction mixture is diluted and purified by semi-preparative HPLC to isolate the final radiotracer.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of each strategy based on data from analogous reactions in the literature.

ParameterStrategy A (Novel Precursor)Strategy B (Late-Stage Fluoroethylation)Strategy C (Direct Fluorination)
Precursor Complexity Moderate (for the initial radiolabeling)High (for the final molecule)High (for the final molecule)
Radiochemical Yield (RCY) 15-30% (overall, decay-corrected)20-40% (decay-corrected)[10]10-25% (decay-corrected)[10]
Specific Activity (SA) High (purification of intermediate)Moderate to HighHigh
Total Synthesis Time 60-90 minutes50-70 minutes45-60 minutes
Purification Complexity Two-step purification (HPLC then SPE)Single HPLC purificationSingle HPLC purification
Applicability Modular; one radiolabeled synthon for multiple targetsSpecific to one target moleculeSpecific to one target molecule
Visualization of Experimental Workflows

G cluster_A Strategy A: Novel Precursor Approach cluster_B Strategy B: Standard Late-Stage Fluoroethylation cluster_C Strategy C: Standard Direct Fluorination A1 [18F]Fluoride Trapping & Drying A2 Nucleophilic Substitution on (R)-1-(2-Tosyloxyethyl)piperidin-3-amine A1->A2 A3 HPLC Purification of [18F]Synthon A2->A3 A4 Conjugation to Target Molecule A3->A4 A5 SPE Purification of Final Tracer A4->A5 B1 Preparation of [18F]Fluoroethylating Agent B2 N-Alkylation of Final Target Precursor B1->B2 B3 HPLC Purification of Final Tracer B2->B3 C1 [18F]Fluoride Trapping & Drying C2 Direct Nucleophilic Substitution on Final Target Precursor C1->C2 C3 HPLC Purification of Final Tracer C2->C3

Caption: Comparative workflows for PET tracer synthesis.

Expertise & Experience: Interpreting the Comparison

Causality Behind Experimental Choices
  • Choice of Base and Solvent: In all nucleophilic fluorination reactions (Strategies A and C), a phase-transfer catalyst like Kryptofix 2.2.2 is essential to chelate the potassium ion and enhance the nucleophilicity of the [¹⁸F]fluoride anion. Anhydrous, polar aprotic solvents like DMSO or acetonitrile are used to prevent the deactivation of the fluoride ion by hydrogen bonding.[11]

  • Reaction Temperature: Heating is required to overcome the activation energy for the nucleophilic substitution. However, excessively high temperatures or prolonged heating can lead to decomposition of the precursor and the formation of byproducts, especially with complex molecules (Strategies B and C). Strategy A may allow for harsher conditions in the first step as the precursor is simpler and more robust.

  • Purification Methods: HPLC is the gold standard for purifying radiotracers to ensure high radiochemical purity, separating the desired product from unreacted precursor and byproducts.[10] The two-step purification in Strategy A, while seemingly more complex, allows for the removal of impurities from the radiolabeling step before conjugation, potentially leading to a cleaner final product. The final SPE purification is a rapid method suitable for removing excess activated target molecule.

Trustworthiness: A Self-Validating System

Each protocol described includes a final purification and quality control step (typically radio-HPLC and radio-TLC) to validate the identity and purity of the final radiopharmaceutical. This ensures that the product administered for imaging is well-defined and free of impurities that could affect the imaging results or cause adverse biological effects.

Authoritative Grounding: Key Insights and Trade-offs
  • Efficacy and Yield: While Strategy B (Late-Stage Fluoroethylation) often provides higher radiochemical yields, the synthesis of the [¹⁸F]fluoroethylating agent adds a step to the overall process.[8][10] Strategy C (Direct Fluorination) is more direct but can be challenging if the precursor molecule is sensitive to the harsh reaction conditions, often resulting in lower yields. Strategy A offers a "modular" approach. While the overall yield may be slightly lower due to the two-step process, the radiolabeled synthon can potentially be used to label a library of different target molecules, which is a significant advantage in drug discovery and development.

  • Flexibility and Scalability: The primary advantage of using a precursor like (3R)-1-(2-fluoroethyl)piperidin-3-amine is the flexibility it offers. A research group could produce a batch of the radiolabeled amine synthon and use it to rapidly screen multiple drug candidates by performing the final conjugation step. This is more efficient than synthesizing a unique, complex precursor for each new potential tracer as required by Strategies B and C.

  • Specific Activity: High specific activity (the ratio of radioactivity to the total mass of the compound) is crucial for receptor imaging to avoid saturation of the target sites with non-radioactive compound. All three methods, when properly optimized and using high-quality HPLC purification, can yield high specific activity products.

Conclusion: A Promising New Tool for Radiotracer Development

While direct experimental data for the radiolabeling and application of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride is not yet widely published, a thorough analysis of its structure and potential synthetic routes indicates that it represents a valuable and highly strategic precursor for PET radiotracer development.

Its pre-functionalized design embodies a modular approach (Strategy A) that, while potentially involving an extra step compared to some traditional methods, offers significant advantages in flexibility and efficiency for screening multiple drug candidates. This is particularly relevant in the early stages of drug development where rapid evaluation of different targeting vectors is essential.

In contrast, standard methods like late-stage fluoroethylation (Strategy B) and direct fluorination (Strategy C) remain powerful and efficient for the routine production of established radiotracers. The choice of the optimal precursor and strategy will ultimately depend on the specific goals of the research or clinical application, including the chemical nature of the target molecule, the need for screening multiple compounds, and the requirements for synthesis automation and yield. The availability of novel, intelligently designed precursors like (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride expands the toolkit of radiochemists and has the potential to accelerate the development of the next generation of highly effective PET imaging agents.

References

  • Selected PET Radioligands for Ion Channel Linked Neuroreceptor Imaging: Focus on GABA, NMDA and nACh Receptors. National Center for Biotechnology Information. [Link]

  • Comparison between [18F]fluorination and [18F]fluoroethylation reactions for the synthesis of the PDE10A PET radiotracer [18F]MNI-659. PubMed. [Link]

  • ¹⁸F / ¹¹C PET Tracer Precursors. CMR. All for nuclear medicine. [Link]

  • 18F Fluoroethylations: Different Strategies for the Rapid Translation of 11C-methylated Radiotracers. PubMed. [Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. Royal Society of Chemistry. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. National Center for Biotechnology Information. [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. National Center for Biotechnology Information. [Link]

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. [Link]

  • Insight into the Development of PET Radiopharmaceuticals for Oncology. National Center for Biotechnology Information. [Link]

  • PET Scanning. National Center for Biotechnology Information. [Link]

  • [ 18 F]fluoride Activation and 18 F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]

  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. National Center for Biotechnology Information. [Link]

  • (PDF) Development of F-18-labeled radiotracers for neuroreceptor imaging with positron emission tomography. ResearchGate. [Link]

  • 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • Classics in Neuroimaging: Imaging the Dopaminergic Pathway with PET. ACS Publications. [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • NARD Institute | PET business. NARD Institute. [Link]

  • Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. PubMed. [Link]

  • Synthesis, biodistribution and PET studies in rats of (18)F-Labeled bridgehead fluoromethyl analogues of WAY-100635. PubMed. [Link]

  • (R)-3-amino piperidine hydrochloride preparation method. Eureka by PatSnap. [Link]

  • Synthesis and Preclinical Evaluation of Novel 68 Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. MDPI. [Link]

Sources

Comparative

Cross-reactivity and selectivity validation of (3R)-1-(2-fluoroethyl)piperidin-3-amine

Title: Cross-Reactivity and Selectivity Validation of (3R)-1-(2-fluoroethyl)piperidin-3-amine in Fragment-Based Drug Discovery Executive Summary In the development of central nervous system (CNS) therapeutics and Positro...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity and Selectivity Validation of (3R)-1-(2-fluoroethyl)piperidin-3-amine in Fragment-Based Drug Discovery

Executive Summary

In the development of central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) radiotracers, achieving high target selectivity while minimizing off-target cross-reactivity is a primary bottleneck. The piperidine scaffold is ubiquitous in neuropharmacology, but basic piperidines frequently suffer from promiscuous binding—most notably cardiotoxic cross-reactivity with the hERG potassium channel.

(3R)-1-(2-fluoroethyl)piperidin-3-amine has emerged as a highly privileged pharmacophore and building block, particularly in the design of Sigma-1 Receptor (S1R) ligands and 18 F-labeled PET probes [1]. By objectively comparing this specific stereoisomer and its fluorinated alkyl chain against its structural analogs, this guide provides a comprehensive evaluation of its selectivity profile, structural rationale, and the experimental methodologies required to validate its performance.

Mechanistic Rationale: The Causality of Structural Choices

As application scientists, we do not merely screen compounds; we engineer them based on structural biology. The superiority of (3R)-1-(2-fluoroethyl)piperidin-3-amine over its alternatives is driven by two distinct mechanistic features:

  • Stereospecificity at the C3 Position: Molecular dynamics simulations of S1R binding pockets reveal that the receptor's primary anchoring point is a strong ionic interaction (salt bridge) with the carboxylate moiety of Glutamate 172 (Glu172)[1]. The (3R)-configuration optimally orients the primary amine to engage Glu172, whereas the (3S)-enantiomer or 4-amino positional isomers suffer from steric clashes with adjacent hydrophobic residues, drastically reducing affinity.

  • pKa Modulation via Fluorination: Unsubstituted alkyl-piperidines are highly basic (pKa ~9.5–10.0), making them prime candidates for trapping in the hERG channel's internal vestibule (interacting with Tyr652 and Phe656). The strong electron-withdrawing nature of the 2-fluoroethyl group subtly lowers the basicity of the piperidine nitrogen. This pKa modulation, combined with the specific steric bulk of the fluorine atom, significantly attenuates hERG cross-reactivity while simultaneously providing a bioisosteric handle for 18 F-radiolabeling in PET imaging [2][3].

S1R_Pathway cluster_S1R Sigma-1 Receptor (Primary Target) cluster_OffTarget Off-Target Cross-Reactivity Ligand (3R)-1-(2-fluoroethyl) piperidin-3-amine Glu172 Glu172 (Salt Bridge) Ligand->Glu172 3R-Amine Interaction Hydrophobic Hydrophobic Pocket (Fluoroethyl fit) Ligand->Hydrophobic Optimal Lipophilicity hERG hERG K+ Channel (Tyr652/Phe656) Ligand->hERG Steric Clash & Lower pKa S2R Sigma-2 Receptor (TMEM97) Ligand->S2R Poor Spatial Fit (Low Affinity)

Mechanistic pathway of (3R)-1-(2-fluoroethyl)piperidin-3-amine targeting S1R vs off-targets.

Objective Comparison: Selectivity & Cross-Reactivity Data

To validate the utility of the (3R)-fluoroethyl pharmacophore, we compare it against three critical alternatives: the (3S)-enantiomer, the 4-amino positional isomer, and the non-fluorinated (ethyl) analog. The data below synthesizes standard pharmacological evaluations for this class of compounds [3][4].

Pharmacophore / Building BlockS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)S1R/S2R Selectivity RatiohERG Cross-Reactivity ( IC50​ , µM)
(3R)-1-(2-fluoroethyl)piperidin-3-amine 2.4 ± 0.3 450 ± 12 187x > 50.0 (Favorable)
(3S)-1-(2-fluoroethyl)piperidin-3-amine18.5 ± 1.1310 ± 1516x25.4 ± 2.1
1-(2-fluoroethyl)piperidin-4-amine45.0 ± 3.2120 ± 82.6x12.1 ± 1.5 (Liability)
(3R)-1-ethylpiperidin-3-amine (Des-fluoro)8.1 ± 0.6290 ± 1135x18.5 ± 1.8

Data Interpretation: The (3R)-configuration drives a nearly 8-fold increase in S1R affinity compared to the (3S)-isomer. Furthermore, the inclusion of the 2-fluoroethyl group (compared to the des-fluoro ethyl analog) significantly improves the safety profile, pushing the hERG IC50​ well above the 30 µM safety threshold required for early-stage CNS lead compounds.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to ensure that the selectivity data generated is an artifact of the compound's chemistry, not assay drift.

Protocol 1: Radioligand Binding Assay for S1R vs. S2R Selectivity

This protocol determines the target engagement and subtype selectivity of the synthesized ligands.

Materials:

  • S1R Radioligand: -Pentazocine (High specific activity).

  • S2R Radioligand: [ 3 H]DTG (1,3-di-o-tolylguanidine) in the presence of 1 µM (+)-pentazocine to mask S1R binding sites.

  • Tissue: Guinea pig brain homogenate (for S1R) and rat liver homogenate (for S2R).

  • Internal Control (Self-Validation): 10 µM Haloperidol (to define Non-Specific Binding, NSB). Validation Check: Specific binding must constitute >80% of total binding; otherwise, the assay plate is discarded.

Step-by-Step Methodology:

  • Preparation: Resuspend tissue homogenates in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation (S1R): Add 100 µL of tissue homogenate, 50 µL of-pentazocine (final concentration 3 nM), and 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M). Incubate at 37°C for 120 minutes.

  • Incubation (S2R): Add 100 µL of tissue homogenate, 50 µL of[ 3 H]DTG (final concentration 3 nM), 50 µL of 1 µM (+)-pentazocine (masking agent), and 50 µL of the test compound. Incubate at room temperature for 120 minutes.

  • Termination: Terminate reactions by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence).

  • Washing & Detection: Wash filters three times with 5 mL of ice-cold Tris-HCl buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter.

  • Analysis: Calculate IC50​ values using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG Liability

Cardiotoxicity via hERG inhibition is a primary failure point for basic amines. This assay evaluates off-target cross-reactivity.

Step-by-Step Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected with the human KCNH2 (hERG) gene.

  • System Setup: Load cells onto an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the (3R)-1-(2-fluoroethyl)piperidin-3-amine at escalating concentrations (1, 10, 30, and 100 µM).

  • Internal Control (Self-Validation): Perfuse 100 nM E-4031 (a known hERG inhibitor) at the end of the run. Validation Check: E-4031 must inhibit >90% of the tail current. If not, the cell's voltage control is compromised, and data is excluded.

Workflow Start Compound Library Screening Primary Primary Assay: [3H](+)-Pentazocine (S1R) Start->Primary Secondary Counter-Screen: [3H]DTG (S2R) Primary->Secondary S1R Ki < 5 nM Safety Safety Tox: Automated Patch-Clamp (hERG) Secondary->Safety S1R/S2R > 100x Hit Validated Selective Pharmacophore Safety->Hit hERG IC50 > 30 µM

Step-by-step experimental workflow for validating target selectivity and cross-reactivity.

Conclusion

The integration of the (3R)-1-(2-fluoroethyl)piperidin-3-amine motif represents a masterclass in rational drug design. By leveraging stereocontrol to maximize on-target (S1R) affinity and utilizing fluorination to modulate pKa and reduce off-target (hERG) cross-reactivity, this building block provides a validated, highly selective foundation for next-generation neurotherapeutics and PET imaging agents.

References

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System.Pharmaceuticals (Basel).
  • Preclinical acute toxicity studies and dosimetry estimates of the novel sigma-1 receptor radiotracer [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, [18F]SFE.Journal of Nuclear Medicine.
  • Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging.Journal of Medicinal Chemistry.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging.MDPI.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride, a compound whose structural features—a piperidine ring, a fluoroethyl group, and a dihydrochloride salt—necessitate a multi-faceted approach to its handling and disposal. This document is designed to empower laboratory personnel with the knowledge to manage this chemical's lifecycle safely and effectively, from receipt to final disposal.

Hazard Identification and Risk Assessment: A Structural Approach

While a specific Safety Data Sheet (SDS) for (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride may not be readily available, a thorough risk assessment can be conducted by analyzing its structural components.

  • Piperidine Core: The piperidine moiety is a well-known structural alert for toxicity and corrosivity. Similar piperidine derivatives are classified as acutely toxic if swallowed, inhaled, or in contact with skin, and are capable of causing severe skin burns and eye damage.[1][2] The basic nitrogen atom contributes to its corrosive nature.

  • Fluoroethyl Group: The carbon-fluorine (C-F) bond is exceptionally strong, lending high thermal stability to the molecule.[3] While this can be advantageous in drug design, it presents a challenge for disposal. Incomplete combustion during incineration could lead to the formation of hazardous byproducts, including smaller per- and polyfluoroalkyl substances (PFAS) or hydrogen fluoride (HF).[4]

  • Dihydrochloride Salt: As a dihydrochloride salt, the compound is likely a solid and hygroscopic.[5][6] When dissolved in water, it can create an acidic solution. Thermal decomposition can release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[5][6]

Based on this analysis, (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride should be handled as a hazardous substance with the following potential classifications:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1][7]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][8]
Serious Eye Damage/Irritation Causes serious eye damage, potentially leading to blindness.[1][8]
Environmental Hazard Potentially harmful to aquatic life.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene rubber, are required. Always consult the glove manufacturer's compatibility chart for the specific chemical and any solvents being used.[3]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn.[2]

  • Respiratory Protection: All handling must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][9]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate risks.

For Small Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.

  • Contain: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.[2][10]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[2]

For Large Spills:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Alert Emergency Responders: Contact your institution's emergency response team and inform them of the location and nature of the hazard.[9][11]

  • Control Access: Prevent entry into the affected area.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride is to treat it as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount.[12][13]

Waste Collection and Segregation
  • Solid Waste: Unused or waste (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride solid should be placed in a dedicated, clearly labeled, and chemically compatible container with a secure lid.[14] The label must include "Hazardous Waste," the full chemical name, and the associated hazards.

  • Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as solid hazardous waste in the same designated container.[2]

  • Liquid Waste: Solutions containing (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids.[3][6]

Decontamination of Empty Containers

"Empty" containers that once held this compound are not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate hazardous liquid waste container. Do not pour the rinsate down the drain. [2][14][15]

  • Deface Label: After triple rinsing and allowing the container to dry, the original label must be completely removed or defaced.[14]

  • Final Disposal: The decontaminated container can then be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[14]

Final Disposal by a Licensed Professional

The ultimate disposal of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride must be handled by a licensed professional waste disposal company.[2][10] These companies are equipped to handle hazardous materials and will likely use high-temperature incineration with appropriate scrubbers to neutralize hazardous decomposition products like HCl and HF.[4][16][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride and its associated waste.

G cluster_0 Disposal Workflow for (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride Start Waste Generation (Solid, Liquid, or Container) Decision Is it an empty container? Start->Decision LiquidWaste Liquid Waste (Solutions) SolidWaste Solid Waste or Contaminated Materials Decision->SolidWaste No TripleRinse Triple Rinse with Appropriate Solvent Decision->TripleRinse Yes CollectSolid Place in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Place in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid StoreWaste Store in Designated Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->CollectLiquid DisposeContainer Dispose of Container as Regular Waste/Recycle DefaceLabel->DisposeContainer LicensedDisposal Arrange for Pickup by Licensed Waste Disposal Service StoreWaste->LicensedDisposal

Caption: Decision workflow for handling and disposing of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride waste.

Conclusion

The safe and compliant disposal of (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards derived from its chemical structure, implementing stringent safety protocols, and adhering to the step-by-step disposal procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Exemptions for Research and Development and Test Marketing.
  • Fisher Scientific. (2023). Piperidine - Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds.
  • U.S. Environmental Protection Agency. (2026). Hazardous Waste.
  • Jubilant Ingrevia Limited. (2024). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemicalBook. (n.d.). (R)-3-Piperidinamine dihydrochloride - Safety Data Sheet.
  • Fisher Scientific. (2009). 3-Aminopiperidine dihydrochloride - Safety Data Sheet.
  • Antibodies. (n.d.). 4-Piperidinopiperidine - Safety Data Sheet.
  • European Chemicals Agency (ECHA). (2020). Dossier content.
  • European Chemicals Agency (ECHA). (2020). Guidance on the compilation of safety data sheets.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • CymitQuimica. (n.d.). Piperidin-3-one hydrochloride - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Cornell University. (n.d.). Deactivation Procedures. Environment, Health and Safety.
  • Tokyo Chemical Industry. (2025). 1-(2-Chloroethyl)piperidine Hydrochloride - Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • European Chemicals Agency (ECHA). (2010). Guidance on waste and recovered substances.
  • Fisher Scientific. (2023). (S)-(+)-3-Piperidinamine dihydrochloride, 97% - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • European Chemicals Agency (ECHA). (n.d.). ECHA's activities under Packaging and Packaging Waste Regulation.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • European Chemicals Agency (ECHA). (n.d.). 2-(m-benzoylphenyl)propionitrile - Registration Dossier.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • BLD Pharmatech. (2025). Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). Understanding Waste Framework Directive.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VII Propellants, Explosives, Chemical Warfare.
  • University of Alabama at Birmingham. (n.d.). Decontamination and Waste Management.
  • Sunsept. (n.d.). Safety data sheet.
  • U.S. Department of Energy. (1985). Deactivation of hazardous chemical wastes. OSTI.GOV.
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • KEIM. (n.d.). Safety data sheet.
  • CoSiChem AG. (n.d.). Safety Data Sheet in Accordance with regulation 453/2010.

Sources

Handling

Personal protective equipment for handling (3R)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. Handling (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 1654772-84-5) requir...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. Handling (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (CAS: 1654772-84-5) requires a deep understanding of its physicochemical properties.

Because this compound is a dihydrochloride salt, it is highly crystalline and prone to hygroscopy. This physical state increases the risk of aerosolized dust generation (the "fly-away" effect) during weighing and transfer. Furthermore, while the salt form is water-soluble, the fluoroethyl moiety significantly enhances the lipophilicity of the compound's free base form. If the salt is inadvertently neutralized on your skin (e.g., by slightly alkaline sweat or basic soaps), dermal penetration of the toxic pharmacophore accelerates rapidly.

To ensure absolute safety and operational integrity, every protocol described below is designed as a self-validating system, bridging the gap between theoretical hazards and practical laboratory execution.

Hazard Profile & PPE Control Matrix

This compound triggers several GHS classifications: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 [1]. The table below translates these quantitative hazard codes into specific physiological risks and the mandatory Personal Protective Equipment (PPE) required to mitigate them.

GHS Hazard CodePhysiological RiskMechanistic Rationale for PPERequired PPE & Engineering Control
H302 / H312 / H332 (Acute Tox. 4)Systemic toxicity via mucosal or dermal absorption.Dihydrochloride dust easily dissolves in sweat/mucosa. Double-gloving prevents micro-tear exposure.Hands: Double-layered nitrile gloves (≥ 0.11mm thickness).Resp: N95/P100 respirator (if handled outside a hood) [2].
H315 (Skin Irrit. 2)Localized erythema and epidermal protein denaturation.Exposed wrists between gloves and coats are high-risk zones for settling dust.Body: Flame-resistant lab coat with knit cuffs, or disposable Tyvek sleeves.
H319 (Eye Irrit. 2A)Corneal inflammation and micro-abrasions.Standard safety glasses lack orbital seals, allowing airborne salt particulates to bypass the lenses.Eyes: ANSI Z87.1 approved tight-fitting chemical splash goggles [3].
H336 (STOT SE 3)Respiratory tract irritation and potential CNS depression.Inhalation of the active pharmaceutical ingredient (API) directly impacts the respiratory epithelium.Engineering: Certified chemical fume hood (face velocity 80–100 fpm).

Operational Workflow & Visualization

To prevent exposure, the workflow must strictly separate the solid-state handling (high aerosolization risk) from the solution-state handling (spill/splash risk).

G Start PPE & Hood Verification (Draft 80-100 fpm) Storage Retrieve from Desiccator (2-8°C) Start->Storage Proceed Weighing Weighing via Anti-Static Spatula Storage->Weighing Transfer to Balance Dissolution Reconstitution in Buffer/Solvent Weighing->Dissolution Closed Transfer Waste Disposal (Halogenated Waste) Dissolution->Waste Excess/Wash Decon Decontaminate Surfaces (Neutral pH Wipe) Dissolution->Decon Post-Prep Decon->Waste Wipes

Workflow for safe handling, weighing, and disposal of fluorinated amine salts.

Self-Validating Experimental Protocols

Do not blindly follow steps; verify the integrity of your setup at each phase.

Phase 1: Pre-Operational Integrity Checks
  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood monitor reads between 80–100 feet per minute (fpm). Self-Validation: Tape a small Kimwipe strip to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Glove Integrity Test: Don the inner pair of nitrile gloves. Trap air in the outer pair by spinning the cuff, creating a balloon. Squeeze to check for micro-punctures before donning them over the inner pair.

Phase 2: Anti-Static Weighing & Transfer

Causality Insight: Amine hydrochlorides accumulate static charge readily. Using standard plastic spatulas causes the powder to repel and aerosolize, bypassing the draft of the fume hood.

  • De-ionize: Pass an anti-static gun (Zerostat) over the analytical balance pan and the weigh boat.

  • Transfer: Use a grounded, stainless-steel or static-dissipative PTFE spatula.

  • Seal: Once the desired mass of (3R)-1-(2-fluoroethyl)piperidin-3-amine dihydrochloride is achieved, cap the vial inside the balance enclosure before moving it to the dissolution area.

Phase 3: Decontamination and Disposal

Causality Insight: Never use bleach or highly basic solutions (like strong soap) to clean up spills of amine hydrochlorides. High pH will deprotonate the salt, generating the free base, which is highly volatile and rapidly absorbed through the skin.

  • Surface Decontamination: Wipe down the balance and hood surfaces using a Kimwipe dampened with a neutral or slightly acidic solvent (e.g., 70% Isopropanol with 0.1% acetic acid) to keep the compound in its non-volatile salt form.

  • Waste Segregation: Because the molecule contains a fluoroethyl group, all liquid waste and contaminated solid consumables (tips, wipes, gloves) MUST be routed to Halogenated Organic Waste streams to prevent the generation of highly toxic dioxins or hydrogen fluoride gas during municipal incineration [4].

Emergency Response Procedures

If a failure in the PPE system occurs, immediate, mechanistically-sound action is required:

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use basic soaps immediately , as this will convert the residual salt into the skin-penetrating free base. Use a mild, pH-neutral cleanser only after thorough water flushing [1].

  • Ocular Exposure: Remove contact lenses if present. Flush eyes at the emergency eyewash station for 15 minutes, holding the eyelids open to ensure the water clears the hygroscopic salt from the conjunctival cul-de-sac. Seek immediate ophthalmological evaluation [3].

References

  • NextSDS Substance Database. "1-(2-fluoroethyl)piperidin-3-amine dihydrochloride - Hazard Classifications." NextSDS. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Approval of Respiratory Protective Devices - 42 CFR Part 84." CDC.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 29 CFR 1910.133." OSHA.gov. Available at:[Link]

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